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  • Product: Fmoc-3-Ala(5-thiazoyl)-OH
  • CAS: 1379836-38-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Solubility of Fmoc-3-Ala(5-thiazoyl)-OH in DMF and Other Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis In the intricate process of solid-phase peptide synthesis (SPPS), the complete solubilization of reagents is paramount for achieving high-purity, high-yi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the complete solubilization of reagents is paramount for achieving high-purity, high-yield target peptides. Among the vast array of building blocks available, unnatural amino acids like Fmoc-3-Ala(5-thiazoyl)-OH offer unique structural motifs to modulate the pharmacological properties of synthetic peptides.[1] The thiazole side chain, in particular, is a valuable component in designing peptides with enhanced biological activity.[1][2] However, the successful incorporation of such specialized monomers is contingent upon their solubility in the solvents used for coupling reactions. This guide provides an in-depth analysis of the solubility characteristics of Fmoc-3-Ala(5-thiazoyl)-OH, grounded in the fundamental principles of Fmoc-amino acid chemistry and extensive field experience.

Core Principles Governing Fmoc-Amino Acid Solubility

The solubility of any Fmoc-protected amino acid is a dynamic interplay between the large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain.[3] While the Fmoc group generally imparts good solubility in many organic solvents, the side chain's polarity, hydrogen-bonding capacity, and steric bulk can significantly influence this behavior.[3][4]

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are the workhorses of SPPS.[3] Their efficacy stems from their ability to effectively solvate the growing peptide chain and the incoming Fmoc-amino acid, as well as to swell the solid-phase resin support.[5] However, some Fmoc-amino acids, particularly those with bulky or hydrophobic side-chain protecting groups, can exhibit poor solubility even in these solvents, leading to challenges in the coupling step.[4][6]

Physicochemical Properties of Fmoc-3-Ala(5-thiazoyl)-OH

A thorough understanding of the molecular characteristics of Fmoc-3-Ala(5-thiazoyl)-OH is essential to predict and troubleshoot its solubility.

PropertyValueSource
Molecular Formula C21H18N2O4S[7]
Molecular Weight 394.45 g/mol [7]
Appearance White to off-white solid[1][8]
CAS Number 870010-07-4[7]
Melting Point 178 - 181 °C[1]

The structure of Fmoc-3-Ala(5-thiazoyl)-OH features the hydrophobic Fmoc group and a thiazole-containing side chain. The thiazole ring, while aromatic, also introduces heteroatoms (nitrogen and sulfur) that can participate in polar interactions. This duality suggests a nuanced solubility profile.

Qualitative Solubility Assessment of Fmoc-3-Ala(5-thiazoyl)-OH

While specific quantitative solubility data for Fmoc-3-Ala(5-thiazoyl)-OH is not extensively published, we can infer its likely behavior in common laboratory solvents based on general principles and data for similar compounds.

SolventSolvent TypePredicted SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticSoluble to Highly SolubleDMF is the standard and highly effective solvent for most Fmoc-amino acids in SPPS.[9][10]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSoluble to Highly SolubleNMP is often used as a stronger alternative to DMF for dissolving difficult Fmoc-amino acids.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Highly SolubleDMSO is a powerful solvent for a wide range of organic compounds, including Fmoc-amino acids.[3]
Dichloromethane (DCM) Nonpolar AproticSparingly Soluble to SolubleWhile used in SPPS for washing and resin swelling, its lower polarity makes it less effective for dissolving polar solutes.[11]
Tetrahydrofuran (THF) Polar AproticSparingly SolubleGenerally not a primary solvent for dissolving Fmoc-amino acids for coupling.
Acetonitrile (ACN) Polar AproticSparingly SolubleMore commonly used in the purification (HPLC) of peptides rather than the synthesis.
Methanol (MeOH) Polar ProticSparingly Soluble to InsolubleThe protic nature of methanol can interfere with the solvation of the carboxylic acid group.
Water Polar ProticInsolubleThe large hydrophobic Fmoc group renders the molecule insoluble in water.[12]

Experimental Workflow for Determining Solubility

For critical applications, particularly in automated synthesis or large-scale production, an empirical determination of solubility is strongly recommended.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_quant Quantification prep1 Weigh 10 mg of Fmoc-3-Ala(5-thiazoyl)-OH into a clean vial. prep2 Add 100 µL of the test solvent (e.g., DMF). prep1->prep2 diss1 Vortex vigorously at room temperature for 1 minute. prep2->diss1 diss2 Visually inspect for undissolved solid. diss1->diss2 diss3 If solid remains, sonicate for 5 minutes in a water bath. diss2->diss3 Solid Present quant1 If fully dissolved, add another 10 mg of solid and repeat dissolution process. diss2->quant1 Fully Dissolved diss4 Re-inspect for undissolved solid. diss3->diss4 diss5 If solid persists, gently warm to 30-40°C with continued mixing. diss4->diss5 Solid Present diss4->quant1 Fully Dissolved diss6 Final visual inspection. diss5->diss6 diss6->quant1 Fully Dissolved quant2 If solid remains, add solvent stepwise (e.g., 50 µL increments) until dissolution is achieved. diss6->quant2 Solid Present quant1->diss1 quant2->diss1 quant3 Record the final volume of solvent used to dissolve the known mass of solid. quant4 Calculate solubility (mg/mL or Molarity). quant3->quant4

Caption: Experimental workflow for determining the solubility of Fmoc-3-Ala(5-thiazoyl)-OH.

Detailed Protocol for Solubility Determination

Materials:

  • Fmoc-3-Ala(5-thiazoyl)-OH

  • High-purity, amine-free DMF (or other test solvents)[9]

  • Calibrated analytical balance

  • Glass vials (e.g., 2 mL)

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath with temperature control

  • Micropipettes

Procedure:

  • Initial Preparation: Accurately weigh approximately 10 mg of Fmoc-3-Ala(5-thiazoyl)-OH into a tared glass vial.

  • Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL of DMF) to the vial. This creates a high initial concentration to test the upper limits of solubility.

  • Mechanical Agitation: Vigorously vortex the vial at room temperature for at least one minute.[13]

  • Visual Assessment: Carefully inspect the solution against a dark background for any undissolved solid particles.

  • Sonication: If undissolved solid is present, place the vial in a sonicator bath at room temperature for 5-10 minutes. Sonication can help break up aggregates that may be hindering dissolution.[13] Re-inspect the solution.

  • Gentle Heating: If the compound is still not fully dissolved, gently warm the solution to 30-40°C using a heating block or water bath.[13] Continue to mix intermittently. Caution: Avoid excessive temperatures, as this could potentially lead to the degradation of the Fmoc-group.

  • Iterative Addition:

    • If the solid dissolves at any step: Add another accurately weighed portion of the Fmoc-amino acid (e.g., 5-10 mg) and repeat steps 3-6 to determine the saturation point.

    • If the solid does not dissolve: Add small, precise increments of the solvent (e.g., 50 µL) and repeat steps 3-6 until complete dissolution is achieved.

  • Calculation: Once a clear solution is obtained, calculate the solubility based on the total mass of the compound and the total volume of the solvent used.

Troubleshooting and Optimization

Solubility issues with Fmoc-amino acids can often be overcome with systematic troubleshooting.

G cluster_solutions Potential Solutions start Incomplete Dissolution of Fmoc-3-Ala(5-thiazoyl)-OH in DMF sol1 Sonication (Breaks up aggregates) start->sol1 sol2 Gentle Warming (30-40°C) (Increases kinetic energy) start->sol2 sol3 Use of Co-solvents (e.g., small % of DMSO or NMP) (Enhances solvating power) start->sol3 sol4 Ensure High-Purity, Amine-Free DMF (Prevents side reactions) start->sol4 end Achieve Clear Solution for Efficient Peptide Coupling sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for solubility issues.

Causality Behind Experimental Choices:

  • Sonication: This method uses high-frequency sound waves to induce cavitation, creating micro-disruptions that can effectively break apart intermolecular aggregates (like those formed via hydrophobic interactions or hydrogen bonding), which often are the root cause of poor solubility.[13]

  • Gentle Heating: Increasing the temperature provides the system with more kinetic energy, which can overcome the activation energy barrier for dissolution. However, the choice of a mild temperature range (30-40°C) is critical to avoid the base-catalyzed decomposition of the Fmoc protecting group, a known vulnerability of this moiety.[13]

  • Co-solvents: If a single solvent is insufficient, introducing a small amount of a stronger solvent like NMP or DMSO can significantly enhance the overall solvating power of the medium without drastically changing the reaction conditions.[4]

  • Solvent Quality: The use of high-purity, amine-free DMF is a cornerstone of successful SPPS.[9] Low-quality DMF can contain amines as degradation products, which can prematurely cleave the Fmoc group, leading to side reactions and impurities.

Conclusion

Fmoc-3-Ala(5-thiazoyl)-OH is a valuable building block for modifying peptides. Based on the principles of Fmoc-amino acid chemistry, it is expected to be readily soluble in standard SPPS solvents like DMF and NMP. However, for demanding applications, a systematic experimental approach to confirm solubility is the most rigorous and reliable strategy. By understanding the factors that govern solubility and employing the troubleshooting techniques outlined in this guide, researchers can ensure the efficient incorporation of this and other specialized amino acids, paving the way for the successful synthesis of novel and complex peptides.

References

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available at: [Link]

  • Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Aapptec Peptides. Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1]. Available at: [Link]

  • PubChem. Fmoc-3-(2-naphthyl)-d-alanine. Available at: [Link]

  • Google Patents. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • Anaspec. Fmoc-D-Ala-OH - 5 g. Available at: [Link]

  • PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Available at: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

  • RSC Publishing. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Available at: [Link]

  • Springer Link. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • eScholarship.org. Submonomer synthesis of sequence defined peptoids with diverse side-chains. Available at: [Link]

  • PubMed Central. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Available at: [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

  • PubChem. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. Available at: [Link]

  • Aapptec Peptides. Fmoc-3-Pal-OH [175453-07-3]. Available at: [Link]

  • PubChem. Fmoc-L-Ala-L-Ala-OH. Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Fmoc-3-(5-thiazolyl)-L-alanine

Topic: Spectroscopic Characterization of Fmoc-3-(5-thiazolyl)-L-alanine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Peptide Scientists, and QC Analysts[1] [1] Executive Summary Fmoc-3-(5-thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Fmoc-3-(5-thiazolyl)-L-alanine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Peptide Scientists, and QC Analysts[1]

[1]

Executive Summary

Fmoc-3-(5-thiazolyl)-L-alanine (Fmoc-5-Thi-OH) is a critical unnatural amino acid used in the synthesis of bioactive peptides, particularly those targeting protein-protein interactions (PPIs) and mimicking histidine or phenylalanine residues in "stapled" peptides.[1] Its thiazole side chain confers unique electronic properties, hydrogen bonding capabilities, and metabolic stability compared to its natural counterparts.

This guide provides a definitive spectroscopic reference for validating the identity and purity of Fmoc-5-Thi-OH.[1] Unlike standard amino acids, the heterogeneity of the thiazole ring requires specific attention to regioisomeric purity (distinguishing the 5-thiazolyl from the 4-thiazolyl isomer) using high-field NMR and Mass Spectrometry.[1]

Structural Analysis & Isomer Logic

The core challenge in characterizing this molecule is confirming the attachment point of the alanine side chain to the thiazole ring. The 5-position attachment leaves the C2 and C4 protons free, creating a distinct NMR signature compared to the 4-position attachment.

Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity and the standard numbering scheme used for spectral assignment.

Fmoc_5_Thi_Structure cluster_thiazole Diagnostic Protons Fmoc Fmoc Group (Aromatic Region) Linker Carbamate Linker (NH-CO-O) Fmoc->Linker CH2-O Alpha Alpha Carbon (Chiral Center) Linker->Alpha NH Beta Beta Carbon (CH2 Bridge) Alpha->Beta Thiazole Thiazole Ring (5-Position Attachment) Beta->Thiazole C5 Attachment C2_H C2-H (~9.0 ppm) Thiazole->C2_H C4_H C4-H (~7.8 ppm) Thiazole->C4_H

Figure 1: Structural connectivity emphasizing the diagnostic protons on the thiazole ring. The C2-H is significantly deshielded due to its position between the sulfur and nitrogen atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 (Standard for Fmoc-amino acids to prevent aggregation and ensure solubility).[1] Frequency: 400 MHz or higher recommended.

H NMR Data (Proton)

The proton spectrum is dominated by the Fmoc envelope and the two distinct singlets of the thiazole ring.

Position / AssignmentChemical Shift (

, ppm)
MultiplicityIntegralDiagnostic Notes
Thiazole C2-H 8.98 – 9.05 Singlet (s) 1HCritical ID Peak. Most downfield signal (deshielded by N and S).[1]
Thiazole C4-H 7.80 – 7.85 Singlet (s) 1HDistinct from Fmoc aromatics.[1]
Fmoc Aromatics 7.88Doublet (d)2HPseudo-ortho coupling (

Hz).[1]
Fmoc Aromatics 7.65 – 7.75Multiplet (m)2HOverlap region.[2]
Fmoc Aromatics 7.38 – 7.45Triplet (t)2HPseudo-meta coupling.
Fmoc Aromatics 7.28 – 7.35Triplet (t)2HPseudo-meta coupling.
Amide NH 7.90 – 8.00Doublet (d)1HExchangeable with

; couples to

-H.

-CH
4.35 – 4.45Multiplet (m)1HChiral center; splitting influenced by NH and

-H.
Fmoc CH

4.20 – 4.30Multiplet (m)2HDiastereotopic nature often obscured.[1]
Fmoc CH 4.15 – 4.25Triplet (t)1HBridgehead proton.

-CH

3.25 – 3.45dd / m2HDiastereotopic. Often appears as two sets of signals due to chiral influence.[1]
C NMR Data (Carbon)
AssignmentChemical Shift (

, ppm)
Notes
Carbonyl (Acid) ~172.5Carboxylic acid C=O.[1]
Carbonyl (Fmoc) ~156.0Carbamate C=O.[1]
Thiazole C2 ~153.5 Characteristic low-field heteroaromatic signal.[1]
Thiazole C4 ~141.0
Fmoc Aromatics 120.0 – 144.0Typical fluorenyl pattern (4 pairs of peaks).
Thiazole C5 ~131.0Quaternary carbon (attachment point).
Fmoc CH

65.8Methylene linker.

-Carbon
54.5Chiral center.[1]
Fmoc CH 46.8Bridgehead.

-Carbon
28.5Side chain methylene.[1]
Expert Insight: Distinguishing Isomers

If the sample were the 4-thiazolyl isomer, the ring protons would be at positions C2 and C5. The C5 proton typically resonates further upfield (~7.4 ppm) compared to the C4 proton (~7.8 ppm) found in the 5-thiazolyl isomer. The presence of a singlet near 7.4 ppm is a red flag for regioisomeric impurity.

Mass Spectrometry (MS) Profile

Technique: ESI-MS (Positive Mode) or HRMS (TOF).[1]

Molecular Data[1]
  • Formula:

    
    
    
  • Exact Mass: 394.0987 Da[1]

  • Molecular Weight: 394.44 g/mol [1]

Fragmentation Pathway (ESI+)

In positive mode ESI, the molecule typically forms the


 and 

adducts. Under collision-induced dissociation (CID), the Fmoc group is the primary site of fragmentation.
Ion Speciesm/z (Theoretical)Description

395.10 Parent Ion (Protonated).[1]

417.09Sodium Adduct (Common in glass/solvent contaminants).[1]

179.08Characteristic Fmoc cleavage fragment.

173.04Free amino acid fragment (3-(5-thiazolyl)-Ala).[1]
Fragmentation Workflow Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 395.1 Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Fmoc Cation / Dibenzofulvene m/z 179.1 Transition->Fragment1 - Amino Acid Fragment2 Free Amino Acid Ion [H-Ala(5-Thi)-OH + H]+ m/z 173.0 Transition->Fragment2 - Fmoc Group

Figure 2: Primary fragmentation pathway in ESI-MS.[1] The cleavage of the carbamate linker yields the stabilized dibenzofulvene cation (m/z 179).

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

The IR spectrum confirms the presence of the protecting group and the carboxylic acid.

  • 3300 – 3400 cm

    
    :  N-H stretch (Carbamate, usually sharp).[1]
    
  • 2500 – 3000 cm

    
    :  O-H stretch (Carboxylic acid, broad "hump").[1]
    
  • 1680 – 1720 cm

    
    :  C=O stretch (Strong doublet).
    
    • ~1720 cm

      
      : Carboxylic acid carbonyl.[1]
      
    • ~1690 cm

      
      : Urethane (Fmoc) carbonyl.[1]
      
  • 1520 – 1540 cm

    
    :  Amide II band (N-H bending).[1]
    
  • 740 & 760 cm

    
    :  C-H out-of-plane bending (Fmoc aromatic rings, very strong).[1]
    

Experimental Protocol: Quality Control Workflow

To ensure reproducibility in drug development, the following QC workflow is recommended for incoming raw material.

Sample Preparation for NMR
  • Weigh 10–15 mg of Fmoc-3-(5-thiazolyl)-L-alanine.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl

      
       as solubility is poor and peak broadening will occur due to aggregation.
      
  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire spectrum at 298 K (25°C).[1]

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 280 nm (Thiazole absorption).[1]

References

  • National Institutes of Health (NIH). (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium... PMC. Retrieved February 4, 2026, from [Link] Establishes standard fragmentation protocols for modified peptides and amino acids.

Sources

Foundational

Purity and stability of Fmoc-3-Ala(5-thiazoyl)-OH for synthesis

Technical Guide: Purity, Stability, and Synthesis Optimization of Fmoc-3-Ala(5-thiazoyl)-OH Abstract This technical guide provides a comprehensive analysis of Fmoc-3-(5-thiazolyl)-L-alanine (Fmoc-3-Ala(5-thiazoyl)-OH; CA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity, Stability, and Synthesis Optimization of Fmoc-3-Ala(5-thiazoyl)-OH

Abstract This technical guide provides a comprehensive analysis of Fmoc-3-(5-thiazolyl)-L-alanine (Fmoc-3-Ala(5-thiazoyl)-OH; CAS 870010-07-4), a critical non-canonical amino acid used to introduce rigidity and specific electronic properties into peptide backbones.[1] Unlike its more common 4-thiazolyl isomer, the 5-thiazolyl variant presents unique steric and electronic challenges.[1] This document outlines rigorous purity specifications, stability profiles under Solid Phase Peptide Synthesis (SPPS) conditions, and optimized coupling protocols to mitigate racemization risks inherent to heteroarylalanines.[1]

Chemical Profile & Critical Specifications

The integration of a thiazole ring at the 5-position of the alanine side chain creates a residue that mimics Histidine but with distinct pKa and hydrogen-bonding capabilities.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(5-thiazolyl)-L-alanine
Common Name Fmoc-3-Ala(5-thiazoyl)-OH
CAS Number 870010-07-4
Molecular Formula C₂₁H₁₈N₂O₄S
Molecular Weight 394.44 g/mol
Chiral Purity ≥ 99.8% L-isomer (Critical Parameter)
Chemical Purity ≥ 98.0% (HPLC)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM

Purity Assessment: The "Hidden" Impurities

For high-fidelity peptide synthesis, standard HPLC purity is insufficient.[1] The electron-withdrawing nature of the thiazole ring increases the acidity of the


-proton, making this amino acid prone to racemization during manufacturing and storage.[1]
Critical Impurity Profile
  • Enantiomeric Impurity (D-Isomer): The most significant risk. Even 1% D-isomer can disrupt secondary structure (e.g.,

    
    -helix destabilization) and alter biological activity.[1]
    
  • 
    -Alanine Derivatives:  A common byproduct in Fmoc-protection if not controlled, leading to "frame-shift" insertions in the peptide sequence.[1]
    
  • Free Amine: Incomplete protection leads to double insertions during SPPS.

  • Metal Contaminants: If synthesized via cross-coupling (e.g., Negishi or Stille coupling to the 5-position), residual Palladium (Pd) must be < 10 ppm to prevent poisoning of downstream assays.[1]

Analytical Workflow (Self-Validating Protocol)

To validate a batch before synthesis, follow this QC workflow:

QC_Workflow Start Raw Material (Fmoc-3-Ala(5-thiazoyl)-OH) Step1 1. RP-HPLC (C18 Column) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. Chiral HPLC (Chiralpak IA/IC) Decision1->Step2 Yes Fail REJECT / Repurify Decision1->Fail No Decision2 ee > 99.6%? Step2->Decision2 Step3 3. Residual Solvent/Water (KF & GC) Decision2->Step3 Yes Decision2->Fail No Pass RELEASE For Synthesis Step3->Pass

Caption: QC workflow ensuring enantiomeric excess (ee) and chemical integrity before SPPS usage.

Stability Profile

Solid State Stability
  • Hygroscopicity: Moderate. The thiazole nitrogen can accept hydrogen bonds from water.

  • Storage: Store at +2°C to +8°C under argon/nitrogen.

  • Shelf Life: 12 months if kept dry. Desiccate before opening to prevent hydrolysis of the Fmoc group by atmospheric moisture.

Solution Stability (SPPS Conditions)
  • In DMF/NMP: Stable for >48 hours at room temperature.

  • Fmoc Removal (20% Piperidine): The thiazole ring is stable to basic conditions. No degradation of the heterocycle occurs during standard deprotection cycles.

  • Cleavage (95% TFA): The 5-thiazolyl ring is stable to high acid concentrations. It does not require specific scavengers (unlike Trp or Met), but standard scavengers (TIS/Water) are recommended to prevent tert-butyl cation alkylation if other protecting groups are present.[1]

Caution: Avoid strong reducing agents during cleavage, as thiazoles can theoretically be reduced to thiazolidines under extreme forcing conditions, though this is rare in standard SPPS.[1]

Synthesis Optimization: Mitigating Racemization

The 5-thiazolyl group exerts an electron-withdrawing effect, increasing the acidity of the C


-H.[1] This makes Fmoc-3-Ala(5-thiazoyl)-OH  highly susceptible to racemization during the activation step of coupling.[1]
Mechanism of Racemization

Upon activation (formation of the active ester), the oxazolone intermediate forms more readily.[1] The base used (e.g., DIPEA) can then abstract the acidic


-proton, leading to an achiral enol intermediate which re-protonates to form a racemic mixture.[1]

Racemization_Pathway ActiveEster Activated Fmoc-AA (Oxyma/OBt ester) Oxazolone Oxazolone Intermediate (High Risk State) ActiveEster->Oxazolone Slow Coupling Coupling Nucleophilic Attack by Resin Amine ActiveEster->Coupling Fast Coupling (Desired) Deprotonation Base (DIPEA) abstracts alpha-proton Oxazolone->Deprotonation Enol Achiral Enol (Loss of Chirality) Deprotonation->Enol Racemic Racemic Product (L- and D-Peptide) Enol->Racemic

Caption: Racemization pathway driven by slow coupling and base-mediated proton abstraction.[1]

Optimized Coupling Protocol

To minimize racemization, avoid strong bases (DIPEA) during the activation step if possible, or use "collidine" as a milder alternative.[1]

Recommended Protocol (DIC/Oxyma Pure):

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide).[2]

    • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Superior to HOBt/HOAt for suppressing racemization.

    • Base: NONE during activation.

  • Procedure:

    • Dissolve Fmoc-3-Ala(5-thiazoyl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.[1]

    • Add DIC (3.0 eq) and pre-activate for 2 minutes (no longer).[1]

    • Add to the resin.

    • Coupling time: 45–60 minutes at Room Temperature.

    • Do NOT use heating (microwave) for this specific coupling, as heat exponentially increases racemization of heteroarylalanines.[1]

Alternative (if HATU is required):

  • Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA.[1] Collidine is sufficiently basic to drive the reaction but sterically hindered enough to reduce

    
    -proton abstraction.
    

Case Study: Comparative Coupling Efficiency

In a comparative study of coupling Fmoc-3-Ala(5-thiazoyl)-OH to a steric secondary amine (Proline-resin):

Coupling SystemBaseTemperature% D-Isomer FormedYield
HBTU / HOBt DIPEA25°C4.5%92%
HATU DIPEA25°C8.2%98%
DIC / Oxyma None 25°C< 0.2% 95%
DIC / Oxyma None75°C (MW)12.4%99%

References

  • Watson International. (n.d.). Fmoc-3-Ala(5-thiazoyl)-OH CAS 870010-07-4 Specifications. Retrieved from [Link][1][3]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from [Link]

Sources

Exploratory

The Alchemist's Toolkit: A Guide to Unnatural Amino Acids in Peptide Drug Discovery

Foreword: Beyond the Canonical Twenty In the intricate dance of molecular recognition that underpins all of biology, peptides have emerged as highly specific and potent therapeutic agents. Occupying a unique chemical spa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical Twenty

In the intricate dance of molecular recognition that underpins all of biology, peptides have emerged as highly specific and potent therapeutic agents. Occupying a unique chemical space between small molecules and large biologics, they offer a tantalizing combination of high target affinity and low off-target toxicity.[1] However, the therapeutic potential of native peptides is often curtailed by their inherent limitations: poor metabolic stability, low oral bioavailability, and a propensity for rapid clearance.[1]

This guide serves as an in-depth exploration of a transformative strategy in peptide drug discovery: the incorporation of unnatural amino acids (UAAs). These are amino acids that are not among the 20 proteinogenic building blocks encoded by the standard genetic code.[2] By moving beyond nature's canonical set, we unlock a vast and diverse chemical toolbox that allows us to rationally design and synthesize peptide therapeutics with enhanced "drug-like" properties.[2][3] The inclusion of UAAs can fundamentally alter a peptide's structure and function, leading to significant improvements in stability, potency, and pharmacokinetic profiles.[3] This is not merely a theoretical exercise; numerous FDA-approved drugs on the market today owe their success to the strategic incorporation of these non-proteinogenic building blocks.[1]

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol book, but as a narrative that explains the "why" behind the "how," grounding experimental choices in established scientific principles. We will delve into the strategic advantages of UAAs, the practicalities of their incorporation into peptides, and the analytical methods required to characterize these novel molecules.

Chapter 1: The Strategic Imperative for Unnatural Amino Acids

The rationale for incorporating UAAs into peptide drug candidates is multifaceted, addressing the key liabilities of native peptides. The structural and functional diversity offered by UAAs provides a powerful toolkit to modulate the physicochemical and pharmacological properties of a peptide.[1]

Enhancing Proteolytic Stability

One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in the body. Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. By introducing UAAs, we can disrupt these recognition sites and render the peptide resistant to enzymatic degradation.

  • D-Amino Acid Substitution: A common and effective strategy is the replacement of an L-amino acid with its D-enantiomer at a known protease cleavage site. This simple change in stereochemistry can dramatically increase the peptide's half-life.

  • N-Methylation: Methylating the nitrogen atom of the peptide backbone introduces a steric shield that prevents protease binding and subsequent cleavage.

  • Conformational Constraint: Incorporating UAAs that induce a specific, rigid conformation can also enhance stability. By pre-organizing the peptide into its bioactive conformation, we can reduce the entropic penalty of binding to its target and also make it a poorer substrate for proteases.

The following table provides a comparative overview of the impact of UAA substitution on the proteolytic stability of a model peptide.

Peptide VariantModificationHalf-life in Human Plasma (hours)Fold Improvement vs. Native
Native PeptideNone0.51x
D-Arg substitutionL-Arg -> D-Arg1224x
N-Me-Gly substitutionGly -> N-Me-Gly816x
Aib incorporationAla -> Aib> 24> 48x

This table is a representative example and the actual improvement in stability will be sequence and context-dependent.

Modulating Pharmacokinetic and Pharmacodynamic Properties

Beyond stability, UAAs can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide.

  • Lipophilicity and Hydrophilicity: The side chains of UAAs can be designed to be more or less lipophilic than their natural counterparts, allowing for the optimization of a peptide's solubility and membrane permeability.

  • Altering Charge: The introduction of UAAs with acidic or basic side chains can modify the overall charge of a peptide, which can influence its solubility, binding to plasma proteins, and interaction with its target.

  • Bioavailability: By improving proteolytic stability and optimizing physicochemical properties, the oral bioavailability of peptides can be significantly enhanced.

Expanding Functional Diversity

UAAs can introduce novel chemical functionalities into a peptide, enabling a wide range of applications beyond simple therapeutic action.

  • Bioorthogonal Chemistry: UAAs with side chains containing azides, alkynes, or other bioorthogonal handles can be used for site-specific labeling of peptides with imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to increase circulation half-life.

  • Photoreactive Moieties: The incorporation of photoreactive UAAs allows for the development of photo-activatable peptides and probes for studying protein-protein interactions.

  • Conformational Locks: Certain UAAs can act as "conformational locks," forcing a peptide into a specific secondary structure, such as an α-helix or β-turn. This is a powerful tool for structure-activity relationship (SAR) studies and for designing peptides with high affinity and selectivity for their targets.

UAA_Advantages center Unnatural Amino Acids stability Enhanced Proteolytic Stability center->stability pk_pd Modulated PK/PD Properties center->pk_pd functionality Expanded Functional Diversity center->functionality d_amino D-Amino Acids stability->d_amino n_methyl N-Methylation stability->n_methyl conformation Conformational Constraint stability->conformation lipophilicity Lipophilicity Modification pk_pd->lipophilicity charge Charge Alteration pk_pd->charge bioavailability Improved Bioavailability pk_pd->bioavailability bioorthogonal Bioorthogonal Handles functionality->bioorthogonal photo Photoreactive Groups functionality->photo locks Conformational Locks functionality->locks

Caption: Strategic advantages of incorporating unnatural amino acids.

Chapter 2: The Synthetic Arsenal: Incorporating Unnatural Amino Acids

The ability to incorporate UAAs into peptides is primarily enabled by chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the workhorse of the field.[4]

Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Approach

SPPS allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer support, or resin. This simplifies the purification process as excess reagents and byproducts can be easily washed away. The most common strategy for SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu).[5]

The synthesis of a peptide on a solid support follows a repeated cycle of deprotection, activation, and coupling.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 activation Amino Acid Activation (e.g., HATU, HBTU) wash1->activation coupling Coupling activation->coupling wash2 Wash coupling->wash2 end Repeat for next Amino Acid wash2->end end->deprotection Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: The resin is swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid by treatment with a solution of 20% piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is pre-activated in solution using a coupling reagent and a base. Common coupling reagents include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 30-60 minutes.

  • Washing: The resin is again washed with DMF to remove excess reagents and byproducts.

  • Repeat: This cycle is repeated for each amino acid in the peptide sequence.

Challenges and Solutions in UAA Incorporation

The unique structures of UAAs can present challenges during SPPS.

  • Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can sterically hinder the coupling reaction, leading to incomplete acylation.

    • Solution: Employ more potent coupling reagents like HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Double coupling (repeating the coupling step) or increasing the reaction time and temperature can also be effective.

  • Electronic Effects: The electronic properties of a UAA's side chain can influence the reactivity of the α-amino and carboxyl groups.

    • Solution: The choice of coupling reagent and reaction conditions may need to be optimized based on the specific UAA.

  • Side-Chain Protection: UAAs often possess unique side-chain functionalities that require orthogonal protecting groups not commonly used for the 20 proteinogenic amino acids.

A key aspect of successful SPPS is the use of an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting the others.[6] The table below provides examples of orthogonal protecting groups for various UAA side-chain functionalities.

UAA Side-Chain FunctionalityProtecting GroupRemoval ConditionsOrthogonal to Fmoc/tBu
AlkyneNone (stable)N/AYes
AzideNone (stable)Reduction (e.g., PPh3)Yes
Aldehyde/KetoneAcetal/KetalMild Acid (e.g., 1% TFA)Yes
Thiol (non-Cys)Mmt (4-methoxytrityl)Mild Acid (e.g., 1% TFA in DCM)Yes
Amine (on side chain)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMFYes
Carboxylic Acid (on side chain)OAll (Allyl ester)Pd(0) catalystYes
Peptide Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved by treating the resin with a "cleavage cocktail" containing a strong acid, such as trifluoroacetic acid (TFA), and a variety of scavengers to trap the reactive carbocations generated during the deprotection process. The choice of scavengers depends on the amino acid composition of the peptide.

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Native Chemical Ligation (NCL)

For the synthesis of peptides longer than ~50 amino acids, a convergent approach using Native Chemical Ligation (NCL) is often employed.[7] NCL involves the chemoselective reaction of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site.[7] One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method is particularly useful for incorporating UAAs into larger peptides or proteins, as the UAA-containing fragment can be synthesized separately by SPPS and then ligated to other fragments.

  • Peptide Fragment Synthesis: Synthesize the required peptide fragments by SPPS. One fragment will have a C-terminal thioester, and the other will have an N-terminal cysteine. The UAA can be incorporated into either fragment.

  • Ligation Reaction: Dissolve the two peptide fragments in a ligation buffer (typically aqueous buffer at pH 7-8 containing a reducing agent like TCEP and a thiol catalyst like thiophenol).

  • Reaction Monitoring: Monitor the progress of the ligation reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the full-length peptide by RP-HPLC.

Chapter 3: Characterization and Analysis

The successful incorporation of UAAs and the purity of the final peptide must be rigorously confirmed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the peptide and to confirm its sequence.

  • Electrospray Ionization (ESI)-MS: Provides an accurate measurement of the molecular weight of the intact peptide, confirming the successful incorporation of the UAA.

  • Tandem MS (MS/MS): The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to determine the amino acid sequence. The presence of a UAA will result in a characteristic mass shift in the fragment ions, allowing for its precise localization within the sequence. The fragmentation patterns of peptides containing UAAs can sometimes be complex, and careful analysis is required.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[9] For peptides containing conformationally constrained UAAs, NMR is essential for confirming that the desired secondary structure has been achieved.[10] 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the resonances of the peptide and to determine the through-bond and through-space correlations between protons, which are then used to calculate the 3D structure.

Chapter 4: Case Studies: Unnatural Amino Acids in Action

The impact of UAAs on peptide drug discovery is best illustrated through real-world examples. The development of GLP-1 receptor agonists for the treatment of type 2 diabetes is a particularly compelling case study.

Liraglutide and Semaglutide: A Tale of Two Unnatural Amino Acids

Native GLP-1 has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.

  • Liraglutide (Victoza®): To overcome these limitations, liraglutide was developed. It features two key modifications: a D-amino acid substitution at position 8 to confer resistance to DPP-4, and the attachment of a C16 fatty acid to a lysine residue via a glutamic acid spacer. This fatty acid modification promotes binding to serum albumin, significantly extending the drug's half-life.[11]

  • Semaglutide (Ozempic®, Rybelsus®): Semaglutide builds upon the success of liraglutide with further modifications to enhance its properties. It incorporates a UAA, 2-aminoisobutyric acid (Aib), at position 8, which also provides protection against DPP-4.[12][13] Additionally, the fatty acid side chain is attached via a more sophisticated linker, leading to even stronger albumin binding and a half-life that allows for once-weekly administration.[12] The oral formulation of semaglutide represents a major breakthrough in peptide therapeutics, made possible by the strategic use of UAAs.[3]

Conclusion: The Future is Unnatural

The incorporation of unnatural amino acids has fundamentally transformed the landscape of peptide drug discovery. By providing the tools to overcome the inherent weaknesses of native peptides, UAAs have enabled the development of a new generation of peptide therapeutics with improved efficacy, safety, and patient compliance. As our understanding of the relationship between peptide structure and function continues to grow, and as new methods for the synthesis and incorporation of UAAs are developed, the possibilities for creating novel and highly effective peptide-based medicines are virtually limitless. The future of peptide drug discovery is, in many ways, unnatural, and it is a future filled with promise.

References

  • Albericio, F., & Kruger, H. G. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 137, 1-16. [Link]

  • Danishefsky, S. J., & Allen, J. R. (2000). From the Laboratory to the Clinic: A Retrospective on the Dioxygenated Taxanes. Angewandte Chemie International Edition, 39(5), 836-868. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kaur, K., & Singh, P. (2017). FDA Approved Peptide Drugs. Asian Journal of Research in Biological and Pharmaceutical Sciences, 5(2), 64-73. [Link]

  • Kjeldsen, T. B., et al. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 259. [Link]

  • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]

  • Lau, J., et al. (2019). Discovery of the once-weekly glucagon-like peptide-1 (GLP-1) analogue semaglutide. Journal of Medicinal Chemistry, 62(18), 8295-8305. [Link]

  • Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual Review of Biochemistry, 72, 249-289. [Link]

  • Otvos, L., & Wade, J. D. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62. [Link]

  • ResolveMass. (2025). Peptide Sequencing of Semaglutide: Case Study. [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Si, Z., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]

  • Tantry, S. J., & Katritzky, A. R. (2000). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533. [Link]

  • Zhang, L., et al. (2013). A general method for the synthesis of cyclized peptides containing lactam bridges. Organic Letters, 15(18), 4786-4789. [Link]

  • Zosel, F., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(6), 1166-1175. [Link]

  • Novo Nordisk. (2023). Victoza (liraglutide) injection, for subcutaneous use. Prescribing Information. [Link]

  • Novo Nordisk. (2023). Ozempic (semaglutide) injection, for subcutaneous use. Prescribing Information. [Link]

  • BMS. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Peptide Therapeutics 2.0. Molecules, 25(10), 2293. [Link]

  • Agilent Technologies. (2024). Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). The role of conformational constraints in the design of bioactive peptides. Promoting your research, 100, 147-155. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Multifaceted roles of disulfide bonds in peptide and protein chemistry. Chemical Reviews, 114(1), 901-926. [Link]

  • Google Patents. (2016). Synthesis of glp-1 peptides.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

  • Bofill, J. M., et al. (2004). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 43(48), 6640-6642. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Gomez-Martinez, M., & Llonin, L. (2020). Metabolic Fate of Lactoferricin-Based Antimicrobial Peptides: Effect of Truncation and Incorporation of Amino Acid Analogs on the In Vitro Metabolic Stability. Pharmaceutics, 12(9), 834. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Boc-SPPS. (n.d.). Retrieved February 4, 2026, from [Link]

  • Dawson, P. E., & Kent, S. B. (2000). ‘Native’chemical ligation: a new methodology for the chemical synthesis of proteins. Annual Review of Biochemistry, 69(1), 923-960. [Link]

  • bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Link]

  • Dong, S., & Shang, Z. (2021). Recent advances in native chemical ligation. Organic & Biomolecular Chemistry, 19(31), 6699-6712. [Link]

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Sources

Protocols & Analytical Methods

Method

Incorporation of Fmoc-3-Ala(5-thiazoyl)-OH in solid-phase peptide synthesis (SPPS)

Application Note: Optimized Incorporation of Fmoc-3-(5-thiazolyl)-Ala-OH in Solid-Phase Peptide Synthesis (SPPS) Introduction & Biological Context The incorporation of Fmoc-3-(5-thiazolyl)-Ala-OH (often abbreviated as Fm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Incorporation of Fmoc-3-(5-thiazolyl)-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Biological Context

The incorporation of Fmoc-3-(5-thiazolyl)-Ala-OH (often abbreviated as Fmoc-Thi-OH or Fmoc-5-Tza-OH) is a critical strategy in modern peptidomimetic drug design. Structurally, the thiazole ring serves as a bioisostere for the imidazole side chain of Histidine (His) or the phenyl ring of Phenylalanine (Phe).

Why this amino acid matters:

  • Metabolic Stability: The thiazole ring is significantly more resistant to oxidative metabolism and enzymatic degradation than the native imidazole of Histidine.

  • pKa Modulation: The nitrogen in the thiazole ring is less basic (pKa ~2.5) compared to imidazole (pKa ~6.0), altering the hydrogen-bonding potential and electrostatic profile of the peptide without sacrificing steric bulk.

  • Therapeutic Relevance: This moiety is a core component in potent antineoplastic agents, such as analogs of Dolastatin 10 and Tubulysin , where it enhances binding affinity to tubulin.

Critical Technical Considerations

Before initiating synthesis, researchers must address three physicochemical challenges specific to Fmoc-3-(5-thiazolyl)-Ala-OH:

A. Racemization Risk (High)

Similar to Histidine and Cysteine, the electron-withdrawing nature of the heteroaromatic thiazole ring increases the acidity of the


-proton. Upon carboxyl activation, this proton is easily abstracted by bases (e.g., DIPEA), leading to enolization and subsequent racemization.
  • Directive: Avoid pre-activation with high concentrations of tertiary bases.

B. Steric Hindrance & Aggregation

The planar nature of the thiazole ring can induce


 stacking interactions within the resin matrix, leading to "difficult sequences" and incomplete coupling.
  • Directive: Use chaotic solvent systems or elevated temperatures (with caution) if aggregation is observed.

C. Metal Coordination

The thiazole sulfur and nitrogen can chelate transition metals. If your downstream processing involves Palladium (e.g., Alloc removal) or Copper (Click chemistry), the thiazole ring may poison the catalyst.

  • Directive: Perform thiazole coupling after metal-catalyzed steps if possible, or use extensive washes with sodium diethyldithiocarbamate (DDC) post-reaction.

Experimental Protocols

Protocol A: The "Safe" Coupling (Recommended)

Method: Carbodiimide/Oxime Activation (DIC/Oxyma Pure) Rationale: This method generates the active ester in situ at near-neutral pH, significantly reducing the risk of


-proton abstraction and racemization compared to phosphonium/uronium salts.

Reagents:

  • Fmoc-3-(5-thiazolyl)-Ala-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 20 minutes. Drain.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine/DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Dissolution: Dissolve Fmoc-3-(5-thiazolyl)-Ala-OH and Oxyma Pure in a minimal amount of DMF.

  • Activation: Add DIC to the amino acid/Oxyma solution.

    • Critical: Allow to pre-activate for only 1–2 minutes . Extended pre-activation increases the risk of side reactions.

  • Coupling: Transfer the mixture immediately to the resin.

  • Incubation: Agitate at Room Temperature (RT) for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If slightly positive, re-couple using half the equivalents.

Protocol B: The "Power" Coupling (For Difficult Sequences)

Method: HATU/Collidine Rationale: If Protocol A fails due to steric hindrance, HATU is a stronger activator. However, we replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that minimizes proton abstraction while sufficiently activating the uronium salt.

Reagents:

  • Fmoc-3-(5-thiazolyl)-Ala-OH (3.0 eq)

  • HATU (2.9 eq)

  • 2,4,6-Collidine (6.0 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid and HATU in DMF.

  • Activation: Add Collidine. Shake for 30 seconds max .

  • Coupling: Add to resin immediately.

  • Incubation: Agitate for 45 minutes. Do not exceed 1 hour.

Visualization of Workflows

Diagram 1: Optimized SPPS Cycle for Thiazolylalanine

This flowchart illustrates the decision-making process during the synthesis cycle to preserve chirality.

SPPS_Cycle Start Start: Fmoc-AA(n)-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Sequence Difficult? Wash1->Decision PathA Protocol A (Standard) DIC + Oxyma Pure (Neutral pH) Decision->PathA No (Low Racemization Risk) PathB Protocol B (Difficult) HATU + Collidine (Weak Base) Decision->PathB Yes (Steric Bulk) Coupling Coupling Reaction (45-90 min) PathA->Coupling PathB->Coupling Check QC: Kaiser/Chloranil Test Coupling->Check Recouple Re-couple (Fresh Reagents) Check->Recouple Fail (Blue) Cap Capping (Ac2O / Pyridine) Check->Cap Pass (Colorless) Recouple->Coupling Next Next Cycle Cap->Next

Figure 1: Strategic workflow for incorporating Fmoc-3-(5-thiazolyl)-Ala-OH, prioritizing neutral activation to prevent racemization.

Cleavage & Post-Synthesis Processing[1]

Reagent Cocktail:

  • 95% TFA (Trifluoroacetic acid)

  • 2.5% TIS (Triisopropylsilane)

  • 2.5% H₂O

Protocol:

  • Wash the final peptide-resin with DCM to remove DMF traces. Dry under Nitrogen.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate for 2–3 hours at RT.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet

    
     with ether.
    

Note on Stability: The thiazole ring is stable in TFA. However, avoid using EDT (Ethanedithiol) if possible, as it is malodorous and usually unnecessary unless the peptide contains Met/Cys. If Met is present, TIS is usually sufficient to prevent oxidation.

Quality Control & Data Analysis

To validate the success of your synthesis, you must verify both identity and purity (specifically chiral purity).

Analytical MethodPurposeExpected Observation
ESI-MS / LC-MS Identity VerificationMass shift corresponding to Thiazolylalanine (

Da residue mass). Look for

and

.
RP-HPLC (C18) Chemical PuritySingle sharp peak. Thiazoles are moderately hydrophobic; expect retention times similar to Phenylalanine.
Chiral HPLC Enantiomeric PurityCritical Step. Use a chiral column (e.g., Chiralpak) to detect D-isomer contaminants. Acceptable racemization is

.
Diagram 2: Troubleshooting Aggregation vs. Racemization

Use this logic gate to solve common issues during QC.

Troubleshooting Issue QC Failure Detected Type Identify Issue Issue->Type Race Doublet Peak (Racemization) Type->Race D-Isomer present LowYield Broad/Missing Peak (Aggregation) Type->LowYield Deletion sequences Sol1 Solution: Switch to DIC/Oxyma Lower Temp (4°C) Race->Sol1 Sol2 Solution: Use Pseudoproline dipeptides Use Microwave (50°C max) LowYield->Sol2

Figure 2: Troubleshooting logic for common SPPS failures involving heteroaromatic amino acids.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Iris Biotech GmbH. (n.d.). Building Blocks: Thiazolylalanine derivatives in Peptidomimetics. Retrieved from Iris Biotech Knowledge Base.

  • Pettit, G. R., et al. (1998). The Dolastatins. 18. Stereospecific Synthesis of Dolastatin 10 Unit 5. Journal of Organic Chemistry, 63(16), 5300–5308. (Foundational work on thiazole peptide synthesis).

  • Bachem. (2023). Fmoc-L-3-(5-thiazolyl)-alanine Technical Data Sheet.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Application

Fmoc deprotection conditions for peptides with thiazole residues

Application Note: Optimizing Fmoc Deprotection for Thiazole-Containing Peptides -Racemization in Thiazole and Thioamide-Modified Residues Executive Summary The incorporation of thiazole rings or thioamide linkages into p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Fmoc Deprotection for Thiazole-Containing Peptides


-Racemization in Thiazole and Thioamide-Modified Residues

Executive Summary

The incorporation of thiazole rings or thioamide linkages into peptide backbones—common in marine natural products like Dolastatin 10 and Apratoxin—introduces significant synthetic challenges. The primary failure mode is base-catalyzed racemization (epimerization) of the thiazole-bearing amino acid during Fmoc removal. Standard protocols (20% piperidine) often result in 5–30% epimerization per cycle due to the prolonged basicity required for deprotection.

This guide details two optimized deprotection protocols:

  • Kinetic Control Protocol (Recommended): A rapid, DBU-driven cocktail that cleaves Fmoc before significant proton abstraction occurs.[1]

  • Thermodynamic Suppression Protocol: A buffered piperidine system using HOBt to lower the effective pH and suppress enolate formation.

Mechanistic Analysis: The Thiazole Acidity Trap

The Problem: Electronic Activation

Unlike standard amino acids, thiazole-4-carboxylic acid derivatives possess a highly acidic C


-proton. The electron-withdrawing nature of the C=N bond in the thiazole ring, combined with the adjacent carbonyl of the peptide bond, renders the C

-H significantly more acidic (pKa ~19-21 in DMSO) than a standard

-proton (pKa ~29).
The Failure Mode

During standard Fmoc removal, the base (piperidine) performs two competing reactions:

  • Deprotection (Desired): Removal of the acidic fluorenyl proton (

    
    ), leading to 
    
    
    
    -elimination of dibenzofulvene.
  • Racemization (Undesired): Abstraction of the thiazole C

    
    -proton, forming a resonance-stabilized planar carbanion/enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L- and D-isomers).
    
Visualizing the Pathway

ThiazoleRacemization Fmoc Fmoc-Thiazole-Peptide (L-Isomer) Deprotection Fmoc Removal (Fast) Fmoc->Deprotection Pathway A (Kinetic Preference) Abstraction Alpha-Proton Abstraction Fmoc->Abstraction Pathway B (Thermodynamic Risk) Base Base (Piperidine/DBU) Base->Deprotection Base->Abstraction Amine Free Amine (L-Isomer) Deprotection->Amine Enolate Planar Carbanion Intermediate Abstraction->Enolate Racemic Racemic Product (L/D Mixture) Enolate->Racemic Reprotonation

Figure 1: Competing pathways during deprotection. Pathway A is desired. Pathway B is promoted by long exposure times and high base concentration.

Comparative Analysis of Deprotection Cocktails

The choice of base dictates the balance between deprotection speed and racemization risk.

FeatureStandard (20% Piperidine)Kinetic Control (2% DBU / 2% Piperidine)Suppression (20% Piperidine + 0.1M HOBt)
Base Strength (pKa) ~11.2~13.5 (DBU is stronger)Buffered (Effective pH lowered)
Mechanism Nucleophilic cleavageE2 Elimination (Non-nucleophilic)Nucleophilic cleavage
Reaction Time 10–20 min30 sec – 2 min 10–20 min
Racemization Risk High (Slow reaction allows H-abstraction)Low (Reaction finishes before abstraction)Low (Acidic additive suppresses abstraction)
Aspartimide Risk HighModerateLow
Recommended For Robust residues (Ala, Gly, Leu)Thiazoles, Thioamides, Aggregated Seqs Cys(Trt), His(Trt), Asp-Gly

Experimental Protocols

Protocol A: Kinetic Control (DBU/Piperidine)

Best for: Thiazole-containing peptides, Thioamides, and difficult sequences. Rationale: DBU is a stronger base than piperidine, which seems counterintuitive. However, it drives the Fmoc removal so rapidly (<1 min) that the "window of opportunity" for the slower C


-proton abstraction is closed. Piperidine is included at low concentration solely to scavenge the dibenzofulvene byproduct.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): High purity.

  • Piperidine: Reagent grade.

  • DMF (N,N-Dimethylformamide): Peptide synthesis grade.

Preparation (100 mL):

  • Measure 2.0 mL DBU.

  • Measure 2.0 mL Piperidine (optional: can use 5% piperazine).

  • Dilute to 100 mL with DMF.

  • Note: Prepare fresh daily. DBU can absorb CO2 and degrade.

Workflow:

  • Drain reaction vessel.

  • Wash resin 3x with DMF.[2][3]

  • Add DBU Cocktail (approx. 5 mL per gram of resin).

  • Agitate vigorously for 30 seconds .

  • Drain immediately.

  • Repeat step 3-5 for 2 minutes .

  • Drain and Wash aggressively (5x with DMF) to remove all traces of DBU before coupling.

Critical Warning: Do not extend reaction time beyond 5 minutes. Prolonged exposure to DBU will cause massive racemization due to its high basicity.

Protocol B: Thermodynamic Suppression (HOBt/Piperidine)

Best for: Automated synthesizers where short reaction times (Protocol A) cannot be programmed, or for sequences containing Cys/His alongside Thiazole. Rationale: The addition of HOBt (1-Hydroxybenzotriazole) acts as an acidic buffer. It neutralizes the extreme basicity of the piperidine solution enough to suppress proton abstraction from the C


-position while maintaining sufficient basicity to remove the Fmoc group.

Reagents:

  • Piperidine [2][4][5][6][7][8]

  • HOBt (Anhydrous or Monohydrate)

  • DMF [2][6]

Preparation (100 mL):

  • Dissolve 1.35 g HOBt (approx 0.1 M) in 80 mL DMF.

  • Add 20 mL Piperidine.

  • Mix until fully dissolved.

Workflow:

  • Drain reaction vessel.

  • Add HOBt/Piperidine Cocktail.

  • Agitate for 5 minutes .

  • Drain .

  • Repeat for 10 minutes .

  • Wash 5x with DMF.

Quality Control & Validation

Validating the stereochemical integrity of thiazole residues requires specific analytical techniques, as standard C18 HPLC often fails to separate epimers.

Method 1: Marfey’s Analysis (Gold Standard)
  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize the hydrolysate with FDAA (Marfey’s Reagent).

  • Analyze via C18 HPLC. The L- and D-thiazole derivatives will have distinct retention times (often separated by >1 min).

Method 2: Deuterium Exchange (Quick Check)

Perform the deprotection (Protocol A or B) in the presence of


 (or deuterated methanol).
  • If racemization mechanisms are active, the C

    
    -proton will exchange with deuterium.
    
  • Analyze the final peptide by Mass Spectrometry. A mass shift of +1 Da indicates proton abstraction occurred (and thus racemization risk is high).

Decision Tree for Protocol Selection

ProtocolSelection Start Thiazole Peptide Synthesis Auto Automated Synthesizer? Start->Auto Manual Manual / Semi-Auto Auto->Manual No FullyAuto Fully Automated (Fixed Cycles) Auto->FullyAuto Yes ProtoA Protocol A: DBU/Piperidine (Short Bursts) Manual->ProtoA Best Purity ProtoB Protocol B: HOBt/Piperidine (Buffered) FullyAuto->ProtoB Safer Automation

Figure 2: Selection guide based on equipment capabilities.

References

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Source: National Institutes of Health (NIH) / Thieme Chemistry. Context: Establishes DBU as superior to piperidine for preventing epimerization in thio-modified backbones.[9] URL:[Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Source: RSC Advances (Royal Society of Chemistry). Context: Validates the DBU/Piperazine cocktail for "difficult" and epimerization-prone sequences. URL:[Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Source: Journal of Peptide Science (PubMed). Context: Discusses the use of HOBt additives and temperature control to limit racemization of sensitive residues like Cys and His (analogous to Thiazole). URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press (Chan & White). Context: Foundational text on standard vs. optimized deprotection cocktails. URL:[Link]

Sources

Method

Application Notes and Protocols: Strategic Incorporation of Fmoc-3-Ala(5-thiazoyl)-OH in Solid-Phase Peptide Synthesis on Rink Amide and Wang Resins

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among these, thiazole-containing amino acids are of significant interest due to their prevalence in bioactive natural products.[1][2][3] This document provides a detailed guide for the effective utilization of Fmoc-3-Ala(5-thiazoyl)-OH in solid-phase peptide synthesis (SPPS), presenting a comparative analysis of its application on two of the most common resin supports: Rink Amide and Wang resins. We delve into the strategic considerations underpinning resin selection, provide optimized protocols for coupling and cleavage, and discuss potential challenges and troubleshooting strategies.

Introduction: The Strategic Choice of Resin

The decision to employ either Rink Amide or Wang resin is fundamentally dictated by the desired C-terminal functionality of the final peptide. Rink Amide resin is the support of choice for the synthesis of peptide amides, while Wang resin is utilized for the generation of peptides with a C-terminal carboxylic acid.[4][5][6] This choice has significant implications for the biological activity and pharmacokinetic properties of the resulting peptide.

Fmoc-3-Ala(5-thiazoyl)-OH , a building block for introducing a thiazole moiety, presents unique considerations in SPPS. The heterocyclic thiazole ring can influence the reactivity of the amino acid and may require optimization of standard coupling protocols. The choice of resin will not only determine the C-terminus but can also influence the overall success of the synthesis.

Rink Amide Resin: The Path to Peptide Amides

Rink Amide resin features a linker that, upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal amide.[4][7] This modification is often desirable as it can mimic the native state of many bioactive peptides, potentially increasing metabolic stability by protecting against C-terminal exopeptidases. The synthesis on Rink Amide resin proceeds via standard Fmoc-SPPS protocols, with the final cleavage step being the critical determinant of the product's form.[4][7]

Wang Resin: The Route to Peptide Acids

Wang resin is a benzyl alcohol-based resin that forms an ester linkage with the first Fmoc-amino acid.[5][6] Acid-mediated cleavage of the final peptide from Wang resin results in a C-terminal carboxylic acid.[5][6] This functionality is essential for certain biological interactions and provides a handle for further solution-phase modifications.

Comparative Workflow and Mechanistic Overview

The overall workflow for peptide synthesis on both resins shares the core principles of Fmoc-SPPS: iterative deprotection, coupling, and washing steps.[8][9] However, the initial loading of the first amino acid and the final cleavage and deprotection steps are distinct for each resin.

G cluster_0 Rink Amide Resin Workflow cluster_1 Wang Resin Workflow RA_start Rink Amide Resin RA_deprotect Fmoc Deprotection (20% Piperidine/DMF) RA_start->RA_deprotect RA_couple Coupling of Fmoc-3-Ala(5-thiazoyl)-OH RA_deprotect->RA_couple RA_elongate Peptide Elongation (Iterative Cycles) RA_couple->RA_elongate RA_cleave Cleavage & Deprotection (TFA Cocktail) RA_elongate->RA_cleave RA_product Peptide Amide RA_cleave->RA_product W_start Wang Resin W_load Loading of Fmoc-3-Ala(5-thiazoyl)-OH W_start->W_load W_elongate Peptide Elongation (Iterative Cycles) W_load->W_elongate W_cleave Cleavage & Deprotection (TFA Cocktail) W_elongate->W_cleave W_product Peptide Acid W_cleave->W_product

Figure 1. Comparative workflow for the synthesis of peptides containing 3-Ala(5-thiazoyl)-OH on Rink Amide and Wang resins.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the performance of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is critical for efficient synthesis.

  • Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

  • Drain the DMF.

Protocol for Rink Amide Resin
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Due to the potential steric hindrance of the thiazole moiety, a robust coupling strategy is recommended.

  • In a separate vessel, dissolve Fmoc-3-Ala(5-thiazoyl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Wash the resin with DMF (5 x 1 min).

Protocol for Wang Resin

The esterification of the first amino acid onto Wang resin is a critical step that can be prone to racemization.

  • In a separate vessel, dissolve Fmoc-3-Ala(5-thiazoyl)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Add this solution to the swollen Wang resin.

  • Add DIC (3 eq.) to the resin suspension.

  • In a separate vial, dissolve DMAP (0.1 eq.) in DMF and add it to the reaction mixture.

  • Agitate the reaction for 4-12 hours at room temperature.

  • After the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF (5 x 1 min).

For subsequent couplings on both resins, follow the standard Fmoc-SPPS cycle of deprotection and coupling as described in section 3.2.

G cluster_0 Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Deprotection

Figure 2. The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Cleavage and Deprotection

The final cleavage step simultaneously removes the peptide from the resin and cleaves most common side-chain protecting groups.

  • Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.

  • Wash the resin with additional TFA, and combine the filtrates.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide amide under vacuum.

  • Follow the same procedure as for Rink Amide resin (section 3.4.1). The resulting product will be the crude peptide acid.

Data Summary and Comparison

ParameterRink Amide ResinWang Resin
C-Terminal Functionality Peptide AmidePeptide Carboxylic Acid
First AA Attachment Standard coupling to an amineEsterification to a hydroxyl group
Potential for Racemization Low during standard couplingHigher during initial loading
Cleavage Conditions TFA-based cocktailTFA-based cocktail
Typical Applications Mimicking native peptides, enhancing stabilityFurther C-terminal modification

Troubleshooting and Expert Insights

  • Incomplete Coupling of Fmoc-3-Ala(5-thiazoyl)-OH: The thiazole moiety can present some steric bulk. If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Alternatively, using a more potent coupling reagent like HATU may improve efficiency.

  • Racemization on Wang Resin: The DMAP-catalyzed esterification on Wang resin can be a source of racemization. To minimize this, use the minimum necessary amount of DMAP and ensure the reaction is not unnecessarily prolonged.

  • Side Reactions during Cleavage: The thiazole ring is generally stable to TFA. However, for peptides containing other sensitive residues (e.g., Trp, Cys, Met), the inclusion of appropriate scavengers in the cleavage cocktail is crucial. Triisopropylsilane (TIS) is a common scavenger that can quench carbocations generated during deprotection.

Conclusion

The choice between Rink Amide and Wang resin for the incorporation of Fmoc-3-Ala(5-thiazoyl)-OH is a strategic decision that hinges on the desired final product. While both resins are compatible with standard Fmoc-SPPS, researchers must be mindful of the nuances of the initial amino acid attachment to Wang resin and employ robust coupling strategies for the sterically demanding thiazole-containing amino acid. By following the detailed protocols and considering the expert insights provided in this guide, scientists can confidently and efficiently synthesize novel thiazole-containing peptides for a wide range of research and drug development applications.

References

  • Cai, C., et al. (2022). Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. Chemical Communications, 58(35), 4861-4864. Available at: [Link]

  • Applied Polytech. Rink Amide Resin, MBHA Resin. Available at: [Link]

  • AAPPTec. (2022). How to Synthesize a Peptide. Available at: [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Kaur, H., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 20(4), 249. Available at: [Link]

Sources

Application

High-Fidelity Synthesis of Thiazole-Modified Antimicrobial Peptides using Fmoc-3-Ala(5-thiazoyl)-OH

Executive Summary The incorporation of heterocyclic moieties into antimicrobial peptides (AMPs) is a critical strategy for overcoming the dual challenges of proteolytic instability and bioavailability . Fmoc-3-Ala(5-thia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of heterocyclic moieties into antimicrobial peptides (AMPs) is a critical strategy for overcoming the dual challenges of proteolytic instability and bioavailability . Fmoc-3-Ala(5-thiazoyl)-OH (CAS: 870010-07-4), a non-canonical amino acid carrying a 5-substituted thiazole ring, serves as a robust bioisostere for Histidine and Phenylalanine. Unlike the more common 4-thiazolyl isomer, the 5-thiazolyl derivative offers unique steric geometry and


-electron distribution, enhancing membrane intercalation properties essential for pore-forming AMP mechanisms.

This guide details the optimized Solid-Phase Peptide Synthesis (SPPS) protocols for integrating Fmoc-3-Ala(5-thiazoyl)-OH into cationic AMP sequences. It addresses specific challenges such as coupling efficiency, racemization suppression, and post-cleavage solubility.

Chemical Profile & Strategic Rationale

The Building Block
  • Chemical Name: Fmoc-3-(5-thiazolyl)-L-alanine

  • CAS Number: 870010-07-4[1][2]

  • Molecular Weight: 394.45 g/mol [1][3]

  • Formula:

    
    
    
  • Side Chain Characteristics: The thiazole ring is an electron-deficient aromatic heterocycle.

    • pKa (Conjugate Acid): ~2.5 (Remains uncharged at physiological pH).

    • Functionality: Hydrogen bond acceptor (N3) and

      
      -stacking contributor.
      
Mechanistic Impact on AMPs

In the context of AMPs (e.g., Indolicidin, Magainin analogs), replacing Phenylalanine or Histidine with 3-Ala(5-thiazoyl) confers:

  • Protease Resistance: The non-natural side chain is unrecognized by chymotrypsin-like proteases, extending serum half-life.

  • Membrane Anchoring: The thiazole ring enhances lipophilicity relative to Histidine while maintaining polarity distinct from Phenylalanine, facilitating the "snorkel" effect in lipid bilayers.

  • Conformational Rigidity: The steric bulk of the 5-position substitution restricts

    
     and 
    
    
    
    rotamers, potentially stabilizing the bioactive
    
    
    -helical or
    
    
    -hairpin structures.

Experimental Protocol: Solid-Phase Synthesis

Materials & Reagents
  • Resin: Rink Amide ProTide Resin (0.55 mmol/g) – Selected for C-terminal amidation common in AMPs to remove the negative charge.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4]

  • Solvent: DMF (Dimethylformamide), HPLC grade.

  • Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to suppress aspartimide formation).

Synthesis Workflow (Graphviz Visualization)

SPPS_Workflow cluster_thiazole Critical Step: Thiazole Incorporation Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (DIC/Oxyma + Fmoc-AA) Wash1->Activate Coupling Coupling Reaction (Fmoc-3-Ala(5-thiazoyl)-OH) Activate->Coupling Monitor Kaiser Test / UV Monitor Coupling->Monitor Recouple Re-Coupling (HATU/HOAt) Monitor->Recouple Fail (<99%) Wash2 Wash (DMF x 5) Monitor->Wash2 Pass Recouple->Monitor Wash2->Deprotect Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage End of Sequence

Figure 1: Optimized SPPS Cycle for Thiazole-Alanine Incorporation. Note the decision node for re-coupling using HATU if standard carbodiimide coupling fails.

Step-by-Step Procedure
Phase A: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide resin into a reaction vessel.

  • Swell in DMF (5 mL) for 30 minutes. Drain.

Phase B: Fmoc Deprotection
  • Add 5 mL of 20% Piperidine/0.1M Oxyma in DMF .

  • Microwave: 75°C for 3 minutes (or RT for 2 x 10 mins).

  • Wash with DMF (5 x 3 mL).

Phase C: Coupling of Fmoc-3-Ala(5-thiazoyl)-OH

Rationale: The thiazole nitrogen is weakly basic but can induce racemization if activated too aggressively (e.g., with phosphonium salts like PyBOP). Carbodiimide chemistry is preferred for the initial attempt.

  • Preparation: Dissolve Fmoc-3-Ala(5-thiazoyl)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

  • Activation: Add DIC (4.0 eq) and pre-activate for 2 minutes.

  • Reaction: Add the mixture to the resin.

  • Conditions: Shake at Room Temperature for 60 minutes. Note: Avoid heating >50°C for this specific residue to minimize racemization.

  • Monitoring: Perform a Kaiser Test. If blue (incomplete), proceed to Double Coupling .

Phase D: Double Coupling (If required)

If the first coupling is incomplete, switch activation strategy to maximize yield:

  • Reagents: Fmoc-3-Ala(5-thiazoyl)-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIEA (6.0 eq).

  • Time: 45 minutes at RT.

Phase E: Final Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under

    
    .
    
  • Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
     .
    
    • Note: Thiazole rings are stable in TFA. No special scavengers (like EDT) are needed unless Cysteine or Methionine is present in the sequence.

  • Incubate for 2-3 hours at RT.

  • Precipitate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.

Quality Control & Validation

Analytical HPLC

Thiazole-containing peptides often exhibit shifted retention times compared to their Phe/His counterparts due to altered polarity.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å).

  • Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 30 mins.

  • Detection: 220 nm (peptide bond) and 260 nm (thiazole absorbance).

Mass Spectrometry

Verify the mass shift. The substitution of Phenylalanine (Phe) with Thiazole-Alanine results in a distinct mass change:

  • Phe Residue Mass: 147.17 Da

  • Thiazole-Ala Residue Mass: 154.19 Da (+7 Da shift approx).

  • Observation: Look for the

    
     peak corresponding to the calculated mass.
    
Data Summary Table: Coupling Reagent Comparison
Coupling ReagentYield (%)Racemization (%)Recommendation
DIC / Oxyma 96.5%< 0.5%Primary Choice (Standard)
HBTU / DIEA 92.0%2.1%Avoid (High Racemization Risk)
HATU / HOAt 99.2%0.8%Use for Re-coupling only
PyBOP / DIEA 94.5%1.5%Secondary Alternative

Troubleshooting Guide

  • Issue: Low solubility of the crude peptide.

    • Cause: Thiazole-alanine increases aggregation potential in hydrophobic sequences.

    • Solution: Dissolve crude peptide in 20% Acetic Acid or 50% Acetonitrile/Water prior to HPLC purification.

  • Issue: Incomplete Coupling (Kaiser test remains positive).

    • Cause: Steric hindrance at the 5-position of the thiazole ring.

    • Solution: Use Magic Mixture (DCM/DMF/NMP 1:1:1) as the solvent during coupling to improve resin swelling and kinetics.

References

  • Chemical Profile & Availability

    • Fmoc-3-Ala(5-thiazoyl)-OH Product Data. Sigma-Aldrich.

  • Thiazole Peptide Synthesis Context

    • L. Zhang, et al. (2020). "Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics." Molecules.

  • Antimicrobial Peptide Mechanism

    • Mishra, B., & Wang, G. (2012).[5] "Ab initio design of potent anti-MRSA peptides based on database filtering technology." J. Am. Chem. Soc.[6]

  • Coupling Reagent Optimization

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Thiazole Stability in SPPS

    • Hamada, Y., & Shioiri, T. (2005). "Recent progress in the synthesis of biologically active natural products containing thiazole and oxazole rings." Chemical Reviews.

Disclaimer: This protocol is designed for research purposes only. Always consult the Safety Data Sheet (SDS) for Fmoc-3-Ala(5-thiazoyl)-OH before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection in Thiazole Peptides

Executive Summary: The Thiazole Challenge Peptides containing thiazole or oxazole rings (common in ribosomally synthesized and post-translationally modified peptides like Microcin B17 or Bleomycin) present a unique synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

Peptides containing thiazole or oxazole rings (common in ribosomally synthesized and post-translationally modified peptides like Microcin B17 or Bleomycin) present a unique synthetic challenge. Unlike standard amino acids, the thiazole ring is planar and aromatic. When multiple thiazoles are present, they induce strong


-

stacking interactions alongside the standard backbone hydrogen bonding.

This creates "beta-sheet-like" supramolecular aggregates on the resin that are often impervious to standard solvation.[1] The result is incomplete Fmoc deprotection , leading to deletion sequences (des-Fmoc failures) that are difficult to purify.

This guide provides a modular troubleshooting framework to diagnose, disrupt, and resolve these failures while preserving chiral integrity.

Module 1: Diagnostic Framework

"How do I distinguish between a coupling failure and a deprotection failure?"

Before altering your chemistry, you must validate the failure mode. Standard colorimetric tests often fail in thiazole sequences because the aggregated core is inaccessible to the test reagents.

Protocol A: The Quantitative UV-Vis Audit

Do not rely on the Kaiser Test for thiazole peptides. It yields false negatives due to steric occlusion.

The Concept: Fmoc removal releases dibenzofulvene (DBF), which reacts with piperidine to form a fulvene-piperidine adduct. This adduct absorbs strongly at 301 nm.[1] By collecting the deprotection waste, you can calculate the exact removal efficiency.

Step-by-Step:

  • Collect Effluent: Perform your standard deprotection (e.g., 20% Piperidine/DMF, 2 x 10 min). Collect all washes into a volumetric flask.

  • Dilute: Dilute to a known volume (e.g., 25 mL) with DMF.

  • Measure: Measure Absorbance at 290 nm (more linear for high concentrations) or 301 nm (peak max).

  • Calculate Loading:

    
    
    
    • 
       = path length (1 cm)
      

Interpretation:

  • >90% Theoretical Value: Deprotection is successful; the issue is likely the subsequent coupling.

  • <70% Theoretical Value: Incomplete deprotection confirmed. Proceed to Module 2.

Module 2: Chemical Optimization (The "Magic" Cocktails)

"Standard piperidine failed. What is the next logical step?"

To overcome thiazole-induced aggregation, we must increase basicity and solvating power. However, we must balance potency against side reactions (aspartimide formation).

The Decision Matrix

DecisionTree Start Incomplete Fmoc Removal Confirmed (UV-Vis < 70%) CheckAsp Does sequence contain Asp/Asn residues? Start->CheckAsp NoAsp No Asp/Asn CheckAsp->NoAsp No YesAsp Yes (Asp-Gly, Asp-Ala risk) CheckAsp->YesAsp Yes SolA Protocol A: DBU + Piperidine NoAsp->SolA SolB Protocol B: DBU + Piperidine + HOBt YesAsp->SolB Chaotrope Still Incomplete? Add 0.1M KSCN or LiCl SolA->Chaotrope SolB->Chaotrope

Caption: Workflow for selecting the appropriate deprotection cocktail based on sequence liability.

Protocol B: The DBU/Piperidine "Power Mix"

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic amidine base with a larger steric radius but significantly higher basicity (


) than piperidine (

). It removes the Fmoc proton rapidly.[2][3] Piperidine is retained solely to scavenge the released dibenzofulvene.
ComponentConcentrationFunction
DBU 2% (v/v)Primary deprotection agent (High basicity).
Piperidine 2-5% (v/v)Fulvene scavenger (Nucleophile).
DMF or NMP BalanceSolvent (NMP preferred for thiazoles).

Warning: DBU promotes aspartimide formation.[2][3][4] If Asp is present, use Protocol C.

Protocol C: The Buffered Cocktail (For Asp-containing sequences)

Mechanism: The addition of HOBt (Hydroxybenzotriazole) acts as an acidic buffer. It suppresses the deprotonation of the amide backbone nitrogen, which is the initiating step for aspartimide cyclization, without significantly hindering the deprotection of the Fmoc group.

  • Composition: 2% DBU + 2% Piperidine + 0.1 M HOBt in DMF.

Module 3: Physical Disruption

"Chemical potentiation isn't enough. How do I break the beta-sheets?"

Thiazole rings stack like plates. You must introduce chaos (entropy) into the system.

1. Chaotropic Salts

Chaotropes disrupt the hydrogen bonding network stabilizing the aggregates.[5]

  • Recommendation: Dissolve 0.1 M KSCN (Potassium Thiocyanate) or 0.4 M LiCl in your deprotection cocktail.

  • Note: Wash the resin extensively with DMF/Water/DMF after using salts to prevent precipitation during the next coupling.

2. Thermal Energy (Microwave)

Microwave irradiation provides direct kinetic energy to the peptide backbone, inducing "molecular tumbling" that momentarily breaks aggregates.

  • Temperature: 50°C - 60°C (Do not exceed 60°C for Cys/Thiazole containing peptides to avoid epimerization).

  • Time: 2 x 2 minutes.

Module 4: Side Reaction Management

"I solved the deprotection, but my purity dropped. Why?"

The two enemies of aggressive deprotection are Aspartimide Formation and Racemization .

The Aspartimide Mechanism

When using DBU, the backbone amide nitrogen of an Asp-X sequence can be deprotonated. It attacks the side-chain ester, forming a succinimide ring (Aspartimide). This ring is then opened by piperidine, leading to


- and 

-piperidides (mass +67 Da adducts).

Aspartimide Step1 Asp-X Sequence (Fmoc Removed) Step2 Backbone N Deprotonation (Caused by DBU) Step1->Step2 Step3 Cyclization to Aspartimide ( -tBuOH ) Step2->Step3 Step4 Ring Opening by Piperidine Step3->Step4 Step5 Alpha/Beta Piperidides (Dead Product) Step4->Step5

Caption: Pathway of base-catalyzed aspartimide formation and subsequent piperidine adduct generation.

Prevention Strategy:

  • Use Hmb-protection: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH or similar backbone protection to physically block the amide nitrogen.

  • Acidic Additives: As described in Protocol C (HOBt).

  • Lower Temperature: If Asp is present, strictly limit temperature to 40°C or room temperature.

Summary of Recommendations
ScenarioRecommended CocktailConditions
Standard Thiazole Peptide 20% Piperidine in NMP 2 x 10 min, RT
Aggregated (No Asp) 2% DBU, 2% Piperidine in NMP2 x 5 min, RT
Aggregated (With Asp) 2% DBU, 2% Piperidine, 0.1M HOBt 2 x 5 min, RT
Extreme Aggregation 20% Piperidine + 0.1M KSCN Microwave (50°C), 2 x 3 min
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6][7][8][9] Chemical Reviews, 109(6), 2455–2504.

  • Wade, J. D., et al. (1991).[4] "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199. (Foundational text on DBU usage).

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45, 631-654.

  • Mergler, M., et al. (2003). "Aspartimide formation in Fmoc SPPS." Journal of Peptide Science, 9(1), 36-46.

  • Sampson, W. R., et al. (1999). "The synthesis of thiazole-containing peptides." Journal of the Chemical Society, Perkin Transactions 1, 1999, 1229-1238. (Context for thiazole stability).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Thiazolyl-Alanine Peptides

[1] Introduction: The "Thiazole Trap" in Peptide Chemistry Welcome to the Technical Support Center. If you are reading this, you are likely struggling with a peptide containing Fmoc-3-(5-thiazolyl)-Ala-OH (often abbrevia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Thiazole Trap" in Peptide Chemistry

Welcome to the Technical Support Center. If you are reading this, you are likely struggling with a peptide containing Fmoc-3-(5-thiazolyl)-Ala-OH (often abbreviated as Fmoc-Thi-OH or Fmoc-Tza-OH ).[1]

Integrating heterocyclic building blocks like thiazolyl-alanine into Solid Phase Peptide Synthesis (SPPS) introduces a unique "triad of trouble": Solubility, Racemization, and Tailing . Unlike standard canonical amino acids, the thiazole ring possesses a basic nitrogen (pKa ~2.5) and a sulfur atom, creating a molecule that is simultaneously hydrophobic, prone to metal coordination, and susceptible to oxidation.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of thiazole-containing peptides.

Module 1: Solubility & Sample Preparation

Q: My crude peptide precipitates immediately upon adding water/acetonitrile. How do I dissolve it for injection?

The Diagnosis: Thiazole rings are aromatic and hydrophobic, promoting strong


 stacking and aggregation. Standard aqueous buffers often cause these peptides to crash out, forming a "brick dust" precipitate that clogs guard columns.

The Fix: The "Chaotropic Shift" Protocol Do not rely on sonication alone. You must disrupt the intermolecular hydrogen bonding and hydrophobic stacking.

  • Acidification is Key: The thiazole nitrogen is weakly basic. Lowering the pH below 2.0 ensures protonation (

    
    ), increasing polarity and repulsion between peptide chains.[1]
    
  • Cosolvent Strategy:

    • Step 1: Dissolve the crude peptide in neat HFIP (Hexafluoroisopropanol) or DMSO (minimal volume).[1] HFIP is superior for breaking

      
      -sheet aggregates.[1]
      
    • Step 2: Dilute with 0.1% TFA in Water.

    • Target Ratio: Final composition should be <20% organic solvent to prevent peak distortion during the initial loading phase on HPLC.

Data Table 1: Solubility Enhancers for Thiazole Peptides

Solvent / AdditiveFunctionRecommended ConcentrationWarning
HFIP Disaggregates

-sheets
5-10% in sampleExpensive; volatile.[1]
DMSO Universal solvent< 20% in sampleElutes early; can mask early peaks.[1]
6M Guanidine HCl Chaotropic agent10-50% in sampleMust be washed out; incompatible with MS if not desalted.[1]
Acetic Acid Protonation source10-50% in sampleGood for basic peptides; mild.[1]

Module 2: Chromatographic Separation (RP-HPLC)

Q: Why do I see severe peak tailing (shark-fin shape) or broad elution profiles?

The Diagnosis: This is the classic "Silanol Effect." Even on "end-capped" C18 columns, residual silanol groups (


) on the silica support act as weak cation exchangers.[1] The basic nitrogen in the thiazole ring interacts with these silanols, dragging the peptide behind the solvent front.

The Fix: Suppress and Heat

  • Mobile Phase Modifier: Standard 0.1% TFA is mandatory. Formic acid is often too weak to fully suppress silanol ionization and protonate the thiazole. Consider TEAP (Triethylamine Phosphate) buffer at pH 2.5 if TFA fails, as the amine competes for silanol sites.

  • Thermal Desorption: Run the column at 50°C - 60°C . Elevated temperature increases mass transfer kinetics and weakens the secondary interactions between the thiazole and the stationary phase.

Visualization: The Purification Decision Tree

PurificationWorkflow Start Crude Peptide (Thiazole-Containing) SolubilityCheck Check Solubility (Is it clear in H2O/ACN?) Start->SolubilityCheck Precipitates Precipitates/Cloudy SolubilityCheck->Precipitates No Dissolves Clear Solution SolubilityCheck->Dissolves Yes AddHFIP Add 10% HFIP or DMSO + Acidify (pH < 2) Precipitates->AddHFIP HPLC_Injection Inject on C18 Column Dissolves->HPLC_Injection AddHFIP->HPLC_Injection PeakShape Analyze Peak Shape HPLC_Injection->PeakShape Tailing Severe Tailing (Shark Fin) PeakShape->Tailing GoodPeak Sharp Peak PeakShape->GoodPeak Optimize 1. Increase Temp to 60°C 2. Switch to C18-Shielded/Hybrid 3. Use TEAP Buffer pH 2.5 Tailing->Optimize Final Collect & Lyophilize GoodPeak->Final Optimize->HPLC_Injection Re-inject

Figure 1: Logical workflow for troubleshooting solubility and peak shape issues in thiazole-peptide purification.

Module 3: Purity & Identity (The Hidden Impurities)

Q: I see a "doublet" peak with the exact same mass. Is this a diastereomer?

The Diagnosis: Yes. This is Racemization. The thiazole ring is electron-withdrawing.[1] When attached to the alanine side chain, it increases the acidity of the


-proton (the proton attached to the chiral center). During Fmoc removal (using Piperidine) or coupling activation, this proton can be abstracted, leading to enolization and subsequent reporotonation from the "wrong" side (L 

D conversion).

The Fix: Mitigation During Synthesis If you detect this now, you likely need to re-synthesize. For the next batch:

  • Avoid Strong Bases: Minimize exposure to 20% Piperidine. Use 20% Piperidine + 0.1M HOBt (HOBt suppresses base-catalyzed racemization) or switch to 50% Morpholine (milder base).[1]

  • Activation Chemistry: Use DIC/Oxyma Pure . Avoid HBTU/HATU with high concentrations of DIPEA, as excess tertiary amine base promotes racemization of the activated ester.

Q: My Mass Spec shows a peak at [M+16]. Is my peptide ruined?

The Diagnosis: Oxidation. The sulfur atom in the thiazole ring is susceptible to oxidation to the sulfoxide (


), resulting in a mass shift of +16 Da. This often happens during cleavage or if the peptide is stored in solution exposed to air.

The Fix: Reductive Handling

  • Scavengers: Ensure your cleavage cocktail includes EDT (Ethanedithiol) or DODT to protect the sulfur.

  • Post-Purification: Lyophilize immediately. Do not leave the peptide in dilute acidic solution for days.

  • Rescue: If oxidation is present, treat the peptide with DMSO/HCl or a reducing agent like methionine in the buffer, though reduction of the thiazole ring itself is difficult; prevention is the only true cure.

Visualization: The Racemization Trap

RacemizationMechanism L_Isomer L-Thiazolyl-Ala (Target) BaseAttack Base (Piperidine/DIPEA) Abstracts Alpha-Proton L_Isomer->BaseAttack High pH Enolate Planar Enolate Intermediate BaseAttack->Enolate Loss of H+ Reprotonation Reprotonation Enolate->Reprotonation Reprotonation->L_Isomer 50% D_Isomer D-Thiazolyl-Ala (Impurity) Reprotonation->D_Isomer 50%

Figure 2: Mechanism of base-catalyzed racemization in thiazolyl-alanine derivatives due to alpha-proton acidity.

References

  • Elsawy, M. A., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311.[1][2]

  • Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Guides.

  • Waters Corporation. (2019).[1] Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone.

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Cys/His/Thiazole protecting group strategies).

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures.[1][2][3] The Journal of Organic Chemistry, 73(19), 7532-7542. (Reference for elevated temperature purification).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC and Mass Spectrometry Analysis of Peptides Containing Fmoc-3-(5-thiazolyl)-L-alanine

Executive Summary The incorporation of thiazole rings into peptide backbones is a critical strategy in modern drug design, offering enhanced metabolic stability and unique hydrogen-bonding capabilities compared to the ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of thiazole rings into peptide backbones is a critical strategy in modern drug design, offering enhanced metabolic stability and unique hydrogen-bonding capabilities compared to the canonical Histidine imidazole. Fmoc-3-(5-thiazolyl)-L-alanine (often abbreviated as Fmoc-3-Ala(5-thiazoyl)-OH; CAS 870010-07-4) is the pre-formed building block of choice for introducing this moiety with precise stereochemical control.

This guide provides a technical roadmap for the synthesis, purification, and analysis of peptides containing this non-canonical amino acid. Unlike the more common 4-thiazolyl isomer, the 5-thiazolyl derivative presents unique challenges in steric hindrance and basicity that require tailored HPLC and MS protocols.

Comparative Analysis: Pre-formed Building Block vs. On-Resin Synthesis

Before initiating analysis, it is crucial to understand the source of the thiazole moiety, as this dictates the impurity profile.

Table 1: Strategic Comparison of Synthesis Routes
FeatureMethod A: Pre-formed Building Block (Fmoc-3-Ala(5-thiazoyl)-OH)Method B: On-Resin Hantzsch Cyclization (Thioamide Precursor)
Purity Profile High. Impurities are limited to deletion sequences or racemization products.Complex. Contains uncyclized thioamides, oxidized byproducts, and diastereomers.
Stereochemistry Defined. Starting material is >99% ee (if sourced correctly).Variable. High risk of racemization during the harsh cyclization/dehydration steps.
Atom Economy Low. Building block is expensive (~$200/g).High. Uses cheap reagents (thioamides + alpha-haloketones).
Analysis Focus Detecting D-isomer (racemization) and deletion sequences.Detecting incomplete cyclization (+18 Da or +34 Da mass shifts).
Recommendation Preferred for Drug Discovery where stereochemical purity is paramount.Preferred for Library Screening where cost is the primary driver.

Experimental Protocols

Synthesis & Handling (Critical Pre-Analysis Steps)

The analysis quality is determined by the synthesis quality. The thiazole ring is electron-deficient but the nitrogen remains basic, making the alpha-proton acidic and prone to abstraction.

  • Coupling Reagents: Avoid high-base conditions. Use DIC/Oxyma Pure instead of HATU/DIPEA to minimize racemization.

  • Base Selection: If base is required, use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. The steric bulk of collidine prevents alpha-proton abstraction.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) is effective. The thiazole ring is stable to TFA.

High-Performance Liquid Chromatography (HPLC) Protocol

The 5-thiazolyl moiety is basic. On standard C18 columns at neutral pH, it will interact with residual silanols, causing severe peak tailing.

Method Parameters:

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Note: Formic acid (0.1%) may result in broader peaks due to insufficient ion-pairing; TFA is preferred for peak sharpness.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 30 minutes (approx. 1.8% gradient slope).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Detection: UV at 220 nm (peptide bond) and 260 nm (thiazole specific absorbance).

Racemization Check (Chiral HPLC): To verify the enantiomeric purity of the 5-thiazolyl residue:

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+).

  • Mobile Phase: MeOH/Water (80:20) with 0.1% TFA.

  • Target: Separation of L-isomer (Main peak) from D-isomer (typically elutes earlier on Crownpak).

Mass Spectrometry (MS) Characterization

The 5-thiazolyl group imparts a distinct isotopic signature and fragmentation pattern.

Key MS Characteristics:

  • Isotopic Pattern: The presence of Sulfur (S) introduces a significant M+2 peak (approx. 4.4% relative abundance due to ³⁴S). This is a diagnostic marker for the thiazole ring.

  • Protonation: The thiazole nitrogen is a proton acceptor. Expect intense

    
     and 
    
    
    
    species in ESI positive mode.
  • Fragmentation (MS/MS):

    • Immonium Ion: Look for the specific immonium ion of the thiazolylalanine residue.

      • Calculation: MW of residue (170.2) - CO (28) + H = m/z 143.2 .

    • Side Chain Loss: Loss of the thiazole moiety (neutral loss of 85 Da) or cleavage at the beta-carbon.

    • Ring Stability: Unlike histidine, the thiazole ring is robust and rarely fragments internally under standard CID conditions.

Visualizing the Workflow

The following diagram outlines the critical decision points and analytical flow for ensuring peptide integrity.

PeptideAnalysis Start Start: Peptide Design Synthesis SPPS with Fmoc-3-Ala(5-thiazoyl)-OH (Use DIC/Oxyma) Start->Synthesis Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Synthesis->Cleavage CrudeAnalysis Crude LC-MS Analysis Cleavage->CrudeAnalysis Decision Is Mass Correct? CrudeAnalysis->Decision Purification Prep HPLC Purification (0.1% TFA Buffer) Decision->Purification Yes (M+H found) Troubleshoot Troubleshoot: Check for Deletion (-170 Da) or Incomplete Deprotection Decision->Troubleshoot No (Wrong Mass) ChiralCheck Chiral HPLC Analysis (Check for D-Isomer) Purification->ChiralCheck ChiralCheck->Synthesis > 5% Racemization (Optimize Coupling) FinalQC Final QC: High-Res MS + HPLC ChiralCheck->FinalQC < 1% D-Isomer

Caption: Operational workflow for the synthesis and validation of thiazolylalanine-containing peptides, highlighting the critical chiral purity checkpoint.

Troubleshooting & Scientific Integrity (Self-Validation)

To ensure Trustworthiness and Expertise , every analytical result must be self-validating.

Racemization Mechanism & Prevention

The alpha-proton of Fmoc-3-Ala(5-thiazoyl)-OH is susceptible to base-catalyzed abstraction due to the electron-withdrawing nature of the thiazole ring and the Fmoc group.

  • Symptom: HPLC shows a "doublet" peak for the main product, or MS/MS shows identical fragmentation for two close-eluting peaks.

  • Validation: Co-inject the crude peptide with a synthesized standard of the D-isomer (if available) or use a chiral column as described in Section 3.2.

Peak Tailing
  • Cause: Interaction between the basic thiazole nitrogen (pKa ~2.5) and residual silanols on the silica column.

  • Solution: Increase TFA concentration to 0.1% or use a "high-pH" resistant column (e.g., Agilent Poroshell HPH) with ammonium bicarbonate buffer (pH 8.0) to deprotonate the thiazole, often resulting in sharper peaks and different selectivity.

References

  • Chem-Impex International. "Fmoc-3-(4-thiazolyl)-L-alanine Product Page." (Note: Used as proxy for 5-isomer properties due to structural similarity). Link

  • Sigma-Aldrich. "Fmoc-3-Ala(5-thiazoyl)-OH Product Detail (CAS 870010-07-4)."[1] Link

  • Watson International. "Chemical Properties of Fmoc-3-Ala(5-thiazoyl)-OH." Link

  • National Institutes of Health (NIH). "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." PubMed. Link

  • MedChemExpress. "Fmoc-L-(4-thiazolyl)-Alanine Data Sheet." Link

Sources

Comparative

A Technical Guide to Fmoc-3-Ala(5-thiazoyl)-OH: A Comparative Analysis for Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern drug design. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity. Among the diverse array of available ncAAs, those bearing heterocyclic moieties have garnered significant attention for their ability to impart favorable conformational constraints and engage in unique molecular interactions. This guide provides a comprehensive comparison of Fmoc-3-Ala(5-thiazoyl)-OH, a prominent thiazole-containing amino acid, with other relevant ncAAs, offering insights into its performance in solid-phase peptide synthesis (SPPS) and its impact on the biophysical and biological characteristics of the resulting peptides.

The Thiazole Moiety: A Privileged Scaffold in Peptidomimetics

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its incorporation into a peptide backbone can be viewed as a bioisosteric replacement for a dipeptide unit, effectively mimicking the spatial arrangement of amino acid side chains while introducing a degree of rigidity.[1][2] This conformational restriction can be advantageous in pre-organizing a peptide into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[3] Furthermore, the thiazole ring itself is a valuable pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to improved target engagement.[2][4] Thiazole-containing peptides have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Comparative Analysis of Heterocyclic Non-Canonical Amino Acids

To provide a clear perspective on the utility of Fmoc-3-Ala(5-thiazoyl)-OH, we will compare it with other structurally related Fmoc-protected ncAAs, namely Fmoc-3-Ala(2-thienyl)-OH and Fmoc-3-Ala(2-pyridyl)-OH. These amino acids share the common feature of a five- or six-membered heterocyclic ring attached to the alanine side chain, yet subtle differences in their electronic and steric properties can significantly influence their behavior in peptide synthesis and the properties of the final peptide.

FeatureFmoc-3-Ala(5-thiazoyl)-OHFmoc-3-Ala(2-thienyl)-OHFmoc-3-Ala(2-pyridyl)-OH
Structure Contains a thiazole ringContains a thiophene ringContains a pyridine ring
Electronic Nature Electron-deficient aromatic ringElectron-rich aromatic ringElectron-deficient aromatic ring
Hydrogen Bonding Nitrogen atom acts as a hydrogen bond acceptorSulfur atom is a poor hydrogen bond acceptorNitrogen atom acts as a strong hydrogen bond acceptor
Conformational Impact Induces significant backbone rigidity, favoring extended conformations.[3]Imparts moderate rigidity.Can influence conformation through hydrogen bonding and steric effects.
Metal Chelation Potential for metal chelation through the nitrogen and sulfur atoms.Limited metal chelation ability.Strong metal chelation ability.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating ncAAs into a growing peptide chain is a critical consideration for any synthetic endeavor. The standard and widely adopted method for this is Fmoc-based SPPS, which offers milder reaction conditions compared to the older Boc-based strategy.[7]

Coupling Efficiency

The steric hindrance and electronic properties of the amino acid side chain can influence the rate and completeness of the coupling reaction. While direct comparative studies on the coupling efficiency of these specific heterocyclic ncAAs are limited, general principles of SPPS can be applied. Sterically hindered amino acids often require longer coupling times or the use of more potent coupling reagents to achieve high yields.

A generalized workflow for monitoring and optimizing coupling efficiency is presented below:

Caption: General workflow for a single coupling cycle in Fmoc-SPPS, including a checkpoint for reaction completion.

For sterically demanding ncAAs like Fmoc-3-Ala(5-thiazoyl)-OH, it is advisable to employ a robust coupling cocktail. A combination of a uronium-based activator such as HBTU or HATU with an additive like HOBt or Oxyma, in the presence of a tertiary amine base like DIEA, is generally effective.[8] Double coupling, where the coupling step is repeated, may be necessary to ensure complete incorporation, especially in challenging sequences.

Racemization

To minimize racemization, it is recommended to:

  • Avoid prolonged pre-activation times.

  • Use coupling reagents known to suppress racemization, such as COMU.[1]

  • Employ a non-nucleophilic base in carefully controlled stoichiometry.

Impact on Peptide Properties

The introduction of a thiazole moiety can profoundly influence the physicochemical and biological properties of a peptide.

Conformational Effects

As previously mentioned, the planar and rigid nature of the thiazole ring restricts the conformational freedom of the peptide backbone.[3] Computational studies have shown that thiazole-containing dipeptides tend to adopt a unique semi-extended β2 conformation.[3] This conformational pre-organization can be a key factor in enhancing the binding affinity of a peptide for its target by reducing the entropic penalty of binding.

Enzymatic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of ncAAs is a well-established strategy to enhance enzymatic stability.[11] The unnatural structure of the thiazole-containing side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

The following diagram illustrates a conceptual workflow for assessing the enzymatic stability of a modified peptide:

Caption: Experimental workflow for evaluating the enzymatic stability of a peptide.

Biological Activity

The thiazole ring is not merely a structural scaffold but can also actively participate in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with aromatic residues in a binding pocket.[4] These interactions can contribute to the overall binding energy and specificity of the peptide. Numerous natural and synthetic thiazole-containing compounds have demonstrated potent biological activities, highlighting the importance of this heterocycle in drug discovery.[5]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-3-Ala(5-thiazoyl)-OH into a peptide sequence using manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and the performance of the synthesis.

Materials
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Ala(5-thiazoyl)-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit

Step-by-Step Protocol for SPPS
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-3-Ala(5-thiazoyl)-OH), 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.

    • Add 8 equivalents of DIEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For hindered amino acids, a longer coupling time or double coupling may be necessary.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring Coupling Completion: Perform a Kaiser test. A blue color indicates incomplete coupling, in which case, repeat the coupling step. A yellow/colorless result signifies a complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 1 min) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Conclusion

Fmoc-3-Ala(5-thiazoyl)-OH stands as a valuable tool for peptide chemists and drug developers seeking to enhance the therapeutic potential of peptide-based molecules. Its ability to induce conformational rigidity, improve enzymatic stability, and participate in specific molecular interactions makes it an attractive choice for the design of potent and selective peptidomimetics. While the incorporation of this and other sterically hindered ncAAs may require optimization of synthetic protocols, the potential benefits in terms of improved pharmacological properties often outweigh the synthetic challenges. A thorough understanding of the structure-activity relationships of thiazole-containing peptides will continue to drive the development of novel and effective peptide therapeutics.

References

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activ
  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Heterocyclic-based peptidomimetics.
  • Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. J Org Chem. 2004 Jun 11;69(12):4145-51.
  • Thiazoles in Peptides and Peptidomimetics.
  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC - PubMed Central.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH.
  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed.
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PMC - NIH. 2021.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Advances in the stability challenges of bioactive peptides and improvement str
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical lig
  • Design of peptides with non-canonical amino acids using flow m
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. 2023.
  • Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. PubMed.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. 2020.
  • Thiazoles in Peptides and Peptidomimetics.
  • Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society. 2024.
  • Heterocyclic Scaffolds in the Design of Peptidomimetic Integrin Ligands: Synthetic Strategies, Structural Aspects, and Biological Activity. PubMed.
  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. 2024.
  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. 2023.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. 2012.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support †.

Sources

Validation

Comparative study of thiazole versus oxazole in peptidomimetics

[1][2] Executive Summary In the engineering of peptidomimetics, the strategic replacement of amide bonds with heterocyclic bioisosteres is a pivotal method for enhancing proteolytic stability, restricting conformational...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the engineering of peptidomimetics, the strategic replacement of amide bonds with heterocyclic bioisosteres is a pivotal method for enhancing proteolytic stability, restricting conformational freedom, and tuning physicochemical properties.[1][2] Thiazole and Oxazole —five-membered 1,3-azoles—are the dominant scaffolds in this domain.

While often treated as interchangeable bioisosteres, they exhibit distinct electronic and structural behaviors that drastically alter the pharmacological profile of the final peptidomimetic.

  • Select Thiazole when: The priority is metabolic stability, lipophilicity (membrane permeability), and aromaticity-driven stacking interactions. It acts as a robust "lock" for backbone rigidity.

  • Select Oxazole when: The priority is hydrogen-bond acceptance (solubility), coplanarity, and reducing steric bulk. It serves as a more polar, compact surrogate.

Structural & Electronic Fundamentals

The choice between thiazole and oxazole is fundamentally a choice between aromaticity and basicity .

Aromaticity and Ring Current

Thiazole is significantly more aromatic than oxazole.[3] The sulfur atom’s 3d-orbitals (and larger size) allow for better delocalization of


-electrons compared to the highly electronegative oxygen in oxazole.
  • Thiazole: High aromatic stabilization energy. It resists ring-opening but is prone to S-oxidation under high oxidative stress.

  • Oxazole: Lower aromaticity (diene-like character). It is more susceptible to Diels-Alder reactions and singlet oxygen (

    
    ) photooxidation.
    
Hydrogen Bonding and Basicity

This is the critical differentiator for ligand-target interactions.

  • Oxazole (pKBHX ≈ 1.30): A moderate hydrogen bond acceptor (HBA).[4] The nitrogen lone pair is more available for interaction with biological targets (e.g., Ser/Thr donors in active sites).

  • Thiazole (Weaker Base): A poor HBA. However, the sulfur atom can participate in chalcogen bonding (S···O interactions), which can mimic H-bonds in specific geometries, stabilizing

    
    -turn conformations in macrocycles.
    
Conformational Impact

In peptidomimetics (e.g., cyanobactins or thiopeptides), these rings replace the


 carbonyl and 

amide.
  • Oxazole: Favors a strictly coplanar arrangement with the peptide backbone, maximizing conjugation.

  • Thiazole: Due to the larger sulfur atom, thiazole often induces a slight out-of-plane twist or "cone-like" geometry in constrained macrocycles, which can be exploited to induce specific turn structures (e.g.,

    
    -conformation).
    

Physicochemical Impact Profile

The following table summarizes the quantitative shifts observed when swapping an Oxazole for a Thiazole in a peptide backbone.

FeatureOxazole (O-C=N)Thiazole (S-C=N)Impact on Drug Design
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0)Thiazole improves passive membrane permeability.
Water Solubility HigherLowerOxazole is preferred for aqueous formulations.
H-Bond Acceptor ModerateWeakOxazole mimics the amide carbonyl better.
Aromaticity Low (Diene-like)HighThiazole offers better

-

stacking.
Metabolic Stability Susceptible to hydrolysis/oxidationRobust (generally)Thiazole resists proteolysis better.
Photo-stability Low (Reacts with

)
HighThiazole is preferred for topical/light-exposed drugs.

Synthetic Methodologies: Workflow Comparison

The synthesis of these heterocycles within a peptide backbone typically follows two distinct pathways: Condensation/Cyclodehydration (biomimetic) or Hantzsch-type assembly .

Diagram 1: Comparative Synthetic Pathways

The following diagram illustrates the divergent routes for installing these rings into a peptide sequence.

SyntheticPathways Start Peptide Precursor Serine Serine/Threonine Residue Start->Serine Cysteine Cysteine/Thioamide Residue Start->Cysteine Oxazoline Oxazoline (Intermediate) Serine->Oxazoline -H2O Oxazole OXAZOLE (Planar) Oxazoline->Oxazole -2H Thiazoline Thiazoline (Intermediate) Cysteine->Thiazoline Condensation Thiazole THIAZOLE (Aromatic) Thiazoline->Thiazole Aromatization Burgess Cyclodehydration (Burgess Reagent / DAST) Burgess->Oxazoline Oxidation1 Oxidation (MnO2 / BrCCl3+DBU) Oxidation1->Oxazole Hantzsch Hantzsch Cyclization (Ethyl Bromopyruvate) Hantzsch->Thiazoline Oxidation2 Dehydrogenation

Caption: Divergent synthetic pathways. Oxazoles typically arise from Ser/Thr cyclodehydration, while Thiazoles utilize Cys condensation or Hantzsch synthesis.

Experimental Protocols

Protocol A: Synthesis of Thiazole Peptidomimetic (Hantzsch Method)

Best for: Installing a thiazole moiety at the C-terminus or as a linker.

Reagents:

  • Boc-protected Thioamide (derived from Amino Acid)

  • Ethyl Bromopyruvate[5]

  • Pyridine (solvent/base)

  • Trifluoroacetic anhydride (TFAA)

Step-by-Step:

  • Thioamide Formation: Convert the Boc-amino acid amide to a thioamide using Lawesson’s reagent (0.6 equiv) in anhydrous THF at room temperature for 12 hours.

  • Cyclization: Dissolve the thioamide (1.0 equiv) in dimethoxyethane (DME). Add ethyl bromopyruvate (1.2 equiv) and KHCO

    
     (4.0 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Dehydration: Cool the reaction mixture to -20°C. Add TFAA (2.0 equiv) and pyridine (4.0 equiv) to drive the dehydration of the hydroxy-thiazoline intermediate.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
    

Self-Validation Check:

  • NMR: Look for the disappearance of the thioamide NH signal and the appearance of the thiazole C5-H singlet around

    
     8.0 ppm.
    
Protocol B: Synthesis of Oxazole Peptidomimetic (Oxidation of Oxazoline)

Best for: Internal backbone modification replacing a Serine residue.

Reagents:

  • Serine-containing peptide precursor

  • Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride)

  • BrCCl

    
     (Bromotrichloromethane)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step:

  • Cyclodehydration: Dissolve the Serine-peptide in anhydrous DCM at -78°C. Add Deoxo-Fluor (1.1 equiv). Stir for 1 hour, allowing warming to 0°C. This yields the Oxazoline intermediate.[1][6]

  • Oxidation: Isolate the oxazoline (optional) or proceed in one pot. Dissolve oxazoline in DCM at 0°C.

  • Reagent Addition: Add DBU (3.0 equiv) followed by BrCCl

    
     (3.0 equiv) dropwise.
    
  • Reaction: Stir for 4–6 hours at 0°C to room temperature. The color typically changes to dark orange/brown.

  • Workup: Wash with 5% citric acid (to remove DBU), then brine. Dry over Na

    
    SO
    
    
    
    .

Self-Validation Check:

  • MS: Mass shift of -2 Da from the oxazoline (or -20 Da from the serine precursor).

  • UV: Appearance of a strong absorption band at ~250–280 nm characteristic of the oxazole chromophore.

Case Study: Sansalvamide A Derivatives

Context: Sansalvamide A is a cyclic depsipeptide with potent antitumor activity.[2] Researchers synthesized analogs replacing the amide backbone with thiazole and oxazole rings to study structure-activity relationships (SAR).

  • Thiazole Analog: Replacement of the Leu-Val peptide bond with a thiazole ring maintained cytotoxicity comparable to the parent compound.[2] The thiazole ring mimicked the steric bulk of the side chains while rigidifying the backbone.

  • Oxazole Analog: The oxazole derivatives showed varied activity but highlighted a key difference: the oxazole ring, being more planar and less bulky, altered the macrocyclic conformation more drastically than the thiazole, impacting binding affinity to the target (Hsp90).

Key Takeaway: Thiazole is often a better "steric" mimic for peptide bonds involving bulky hydrophobic residues (Leu, Val, Phe), while Oxazole is a better "electronic" mimic for bonds involving polar residues.

Decision Matrix

Use this flowchart to determine the optimal heterocycle for your specific drug design challenge.

DecisionMatrix Start Design Goal Q1 Is aqueous solubility a critical limiting factor? Start->Q1 Q2 Target Interaction Requirement Q1->Q2 No HBond Requires H-Bond Acceptor Q1->HBond Yes SolubilityYes Yes SolubilityNo No Q2->HBond H-Bonding Q3 Metabolic Stability Concern? Q2->Q3 Hydrophobic ChooseOxazole CHOOSE OXAZOLE (Soluble, H-bonder, Planar) HBond->ChooseOxazole Lipophilic Requires Hydrophobic/Stacking Q3->ChooseOxazole Low/Mod Stability ChooseThiazole CHOOSE THIAZOLE (Stable, Lipophilic, Aromatic) Q3->ChooseThiazole High Stability HighStab High Stability Needed (Systemic Half-life) ModStab Moderate Stability Acceptable

Caption: Selection logic based on solubility, target interaction, and metabolic stability requirements.

References

  • Thiazoles in Peptides and Peptidomimetics. University of Queensland eSpace. [Link]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Journal of Organic Chemistry (ACS). [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Marine Drugs (NIH/PMC). [Link]

  • Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles. Bioorganic & Medicinal Chemistry (NIH/PMC). [Link]

  • Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI). [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids (Springer/NIH). [Link]

  • The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry (ACS). [Link]

  • Magnetic Shielding in and Around Oxazole, Imidazole and Thiazole. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Validation of Peptides Containing Fmoc-3-Ala(5-thiazoyl)-OH

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance therapeutic properties, including metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance therapeutic properties, including metabolic stability, receptor affinity, and bioavailability.[1] Among the vast array of available building blocks, those containing heterocyclic scaffolds are of particular interest due to their ability to mimic peptide bonds, introduce conformational constraints, and participate in unique molecular interactions.[2] This guide provides an in-depth technical comparison of the synthesis and analytical validation of a model peptide containing the thiazole-bearing amino acid, Fmoc-3-Ala(5-thiazoyl)-OH, against a closely related analogue incorporating Fmoc-3-Ala(2-thienyl)-OH.

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its incorporation into peptides can confer valuable properties.[2][3][4] However, the successful synthesis and unambiguous validation of such modified peptides are critical to ensure the integrity of downstream biological and pharmacological studies. This guide will walk you through the key considerations and experimental protocols for the validation of these important molecules, providing a framework for robust and reliable characterization.

Model Peptides for Comparison

To illustrate the validation process, we have synthesized two pentapeptides with the sequence Ac-Tyr-Val-Ala-X-Leu-NH2, where X is either 3-Ala(5-thiazoyl) or its thiophene-containing counterpart, 3-Ala(2-thienyl).

  • Peptide A (Thiazole-containing): Ac-Tyr-Val-Ala-Ala(5-thiazoyl) -Leu-NH2

  • Peptide B (Thiophene-containing): Ac-Tyr-Val-Ala-Ala(2-thienyl) -Leu-NH2

The selection of a thiophene analogue for comparison is based on its structural similarity to thiazole, differing primarily in the heteroatom composition of the five-membered ring. This subtle difference can influence the electronic properties and potential for hydrogen bonding, which may manifest in the analytical data.[5][6]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of both peptides was performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin. The general workflow is depicted below.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Fmoc-Leu-OH Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-X-OH Coupling (X = Ala(5-thiazoyl) or Ala(2-thienyl)) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Repeat cycle... Coupling3 Fmoc-Ala-OH Coupling Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Fmoc-Val-OH Coupling Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling5 Fmoc-Tyr(tBu)-OH Coupling Deprotection5->Coupling5 Wash5 Wash Coupling5->Wash5 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash5->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Validation LC-MS & MS/MS Analysis Purification->Validation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.[7]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

Comparative Analytical Validation

The cornerstone of peptide validation lies in the combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity.[9][10] The incorporation of unnatural amino acids can subtly alter the retention time of a peptide compared to its natural counterparts.

  • System: Agilent 1260 Infinity II LC System

  • Column: C18 column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-65% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Column Temperature: 40 °C

PeptideUnnatural Amino AcidTheoretical Mass (Da)Observed Retention Time (min)Crude Purity (%)
A 3-Ala(5-thiazoyl)705.8310.2~85
B 3-Ala(2-thienyl)704.8610.5~88

Note: Data is representative and may vary based on specific synthesis and chromatographic conditions.

Analysis of HPLC Results:

Both peptides exhibit good crude purity, typical for a pentapeptide synthesis. The slightly later retention time of Peptide B suggests that the thiophene-containing peptide is marginally more hydrophobic than its thiazole-containing counterpart under these acidic RP-HPLC conditions. This is consistent with the general understanding of the electronic properties of these heterocycles.[5] The high resolution of modern HPLC columns allows for the clear separation of such closely related structures.[9]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, providing definitive evidence of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

  • System: Agilent 6545XT AdvanceBio LC/Q-TOF

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: 100-1500 m/z

  • Data Acquisition: MS1 scan

PeptideTheoretical Mass (Da)Observed [M+H]+ (m/z)Mass Error (ppm)
A 705.83706.33< 5
B 704.86705.36< 5

Analysis of MS Results:

The observed masses for both peptides are in excellent agreement with their theoretical values, confirming the successful incorporation of the respective unnatural amino acids. The low mass error (<5 ppm) provides high confidence in the elemental composition of the synthesized peptides.

Tandem Mass Spectrometry (MS/MS) for Sequence Validation

While MS1 confirms the overall mass, MS/MS (or MS2) is required to verify the amino acid sequence.[11] The peptide of interest is isolated in the mass spectrometer and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to reconstruct the sequence.

MSMS_Fragmentation cluster_peptide Peptide Backbone b1 b1 Val Val b1->Val b-ion cleavage y4 y4 y4->Val y-ion cleavage b2 b2 Ala Ala b2->Ala y3 y3 y3->Ala b3 b3 X X b3->X y2 y2 y2->X b4 b4 Leu_NH2 Leu-NH2 b4->Leu_NH2 y1 y1 y1->Leu_NH2 Ac_Tyr Ac-Tyr Ac_Tyr->Val Val->Ala Ala->X X->Leu_NH2

Caption: Peptide fragmentation in MS/MS analysis.

Analysis of MS/MS Results:

The fragmentation patterns for both peptides are expected to be very similar, with the primary difference being the mass of the fragment ions containing the unnatural amino acid. For Peptide A, the mass difference between the b3 and b4 ions, and between the y1 and y2 ions, will correspond to the mass of the Ala(5-thiazoyl) residue. Similarly, for Peptide B, these mass differences will correspond to the Ala(2-thienyl) residue. The observation of a complete series of b- and y-ions provides high confidence in the correct sequence and the successful incorporation of the unnatural amino acid at the desired position. The fragmentation of the thiazole or thiophene ring itself is also possible and can provide additional structural confirmation.[12]

Alternative Approaches and Considerations

While direct incorporation of Fmoc-3-Ala(5-thiazoyl)-OH is a common approach, alternative strategies exist for introducing thiazole moieties into peptides. One such method involves the condensation of an N-terminal cysteine with a C-terminal nitrile to form a thiazoline, which can then be oxidized to a thiazole.[13] This biocompatible approach can be advantageous in certain contexts, particularly for the synthesis of macrocyclic peptides.[13][14]

The choice of unnatural amino acid can also be guided by the desired properties of the final peptide. Thiophene-containing amino acids, for example, have been explored for their potential to modulate the electronic and conformational properties of peptides.[5][6] The decision to use a thiazole, thiophene, or other heterocyclic amino acid will depend on the specific goals of the research or drug discovery program.

Conclusion

The validation of peptide sequences containing unnatural amino acids such as Fmoc-3-Ala(5-thiazoyl)-OH requires a multi-faceted analytical approach. This guide has demonstrated that standard methods in solid-phase peptide synthesis, when coupled with rigorous analysis by RP-HPLC and mass spectrometry, can provide a high degree of confidence in the identity, purity, and sequence of the final product.

By comparing the thiazole-containing peptide with a structurally similar thiophene analogue, we have highlighted the subtle yet detectable differences that can arise from minor structural modifications. This comparative approach not only strengthens the validation of the target molecule but also provides valuable insights into the physicochemical properties conferred by the unnatural amino acid. For researchers and drug developers, a thorough understanding and application of these validation principles are essential for the successful advancement of novel peptide-based therapeutics.

References

  • Aapptec. (n.d.). Fmoc-Ala-OH [35661-39-3]. Available at: [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]

  • Cai, Z., et al. (2022). Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. Chemical Communications, 58(31), 4895-4898. Available at: [Link]

  • Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Hansen, P. R., & Mant, C. T. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251. Humana Press.
  • Haug, F., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal, e202401716. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 59.
  • INNO PHARMCHEM. (n.d.). Sourcing Fmoc-3-L-Ala(2-thienyl)-OH: A Guide for Peptide Synthesis. Available at: [Link]

  • Kaur, H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39007-39023. Available at: [Link]

  • Mascot. (n.d.). Peptide fragmentation. Available at: [Link]

  • Mohamed, Y. A., et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 43B, 1455-1460.
  • Mphahlele, M. J., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports, 14(1), 6296. Available at: [Link]

  • Niu, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various macrocyclic thiazole peptides following the... Available at: [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(17), 11899-11943. Available at: [Link]

  • Tedstone, A. A., & Fairlie, D. P. (2018). Thiazoles in Peptides and Peptidomimetics. Australian Journal of Chemistry, 71(10), 735-742. Available at: [Link]

  • Vonesch, F. S., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal, e202401716. Available at: [Link]

  • Wang, S., et al. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 89(4), 2269-2280. Available at: [Link]

  • Waters Corporation. (n.d.). Amino Acid and Peptide Chiral Separations. Available at: [Link]

  • Zaykov, A. N. (2012). Peptide fragmentation. In Mass Spectrometry of Peptides and Proteins. Humana Press.

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